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Core Science & Biosynthesis

Foundational

Introduction: The 1-Methyl-1H-Indazole Core as a Privileged Scaffold

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-1H-Indazole Esters The 1H-indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a corne...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-1H-Indazole Esters

The 1H-indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a cornerstone in modern medicinal chemistry.[1][2] Its rigid structure and versatile substitution points have made it a "privileged scaffold" for designing ligands targeting a wide array of biological entities, from protein kinases to G protein-coupled receptors (GPCRs).[1][3][4] This guide focuses specifically on the 1-methyl-1H-indazole-3-carboxylate ester class of molecules. While derivatives of the broader indazole family have been explored as anticancer and anti-inflammatory agents, the N1-alkylated indazole-3-carboxamides and esters have become particularly prominent as potent agonists of the cannabinoid receptors, CB1 and CB2.[5][6][7]

Many of these compounds have been identified as synthetic cannabinoid receptor agonists (SCRAs), designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[8][9] However, these synthetic analogs often exhibit significantly higher potency and efficacy, leading to different physiological and toxicological profiles.[9][10] Understanding the nuanced structure-activity relationships (SAR) of the 1-methyl-1H-indazole ester scaffold is therefore critical for researchers in drug development, forensic science, and toxicology. It allows for the rational design of novel therapeutic agents with improved selectivity and safety profiles, as well as the prediction of the biological activity of newly emerging psychoactive substances.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the SAR of this chemical class, grounded in field-proven insights and authoritative references. We will dissect the molecular architecture of these compounds, examining how modifications to each subunit—the N1-substituent, the C3-ester linker, and the indazole core itself—modulate their interaction with cannabinoid receptors.

The Cannabinoid Receptor Agonist Pharmacophore

The activity of indazole-based synthetic cannabinoids can be rationalized through a well-established four-component pharmacophore model. This model provides a framework for understanding how different structural motifs contribute to receptor binding and activation.[5]

Pharmacophore_Model Core Heterocyclic Core (e.g., 1-Methyl-1H-Indazole) R2 N1-Side Chain (Hydrophobic Tail) Core->R2 N1 Position Linker Linker Group (Ester/Amide) Core->Linker C3 Position R1 Bulky Lipophilic Group (Attached to Linker) Linker->R1

Caption: General pharmacophore for indazole-based cannabinoid agonists.

  • N1-Side Chain (Hydrophobic Tail): Attached to the nitrogen at position 1 of the indazole ring. For the topic of this guide, this is a methyl group. This chain interacts with a hydrophobic pocket within the CB1 receptor.

  • Heterocyclic Core: The 1H-indazole ring system serves as the central scaffold. Studies have shown the indazole core to be superior to an indole core in many cases, conferring higher potency.[5]

  • Linker Group: Connects the core to a bulky substituent. This guide focuses on an ester linker at the C3 position. This group often participates in hydrogen bonding with the receptor.

  • Bulky Lipophilic Group: The group attached to the linker, which is derived from the alcohol portion of the ester. This part of the molecule is crucial for defining potency and efficacy.

Core Structure-Activity Relationships of 1-Methyl-1H-Indazole Esters

The following sections dissect the SAR of this scaffold, focusing on how modifications at key positions influence cannabinoid receptor affinity and activity.

The Indazole Core and N1-Substitution

The 1H-indazole core is a critical element for high-affinity binding. When compared to analogous indole-based compounds, indazole derivatives frequently exhibit greater potency at both CB1 and CB2 receptors.[5] For instance, the indazole-based SCRA AMB is significantly more potent than its indole counterpart, MMB-018.[5]

N1-Position: While this guide is centered on 1-methyl derivatives, it is crucial to understand the context of this substitution. The N1 position requires a small, hydrophobic alkyl chain. A pentyl or 5-fluoropentyl chain is common in many potent synthetic cannabinoids.[5] The methyl group in our core topic represents one of the smallest possible hydrophobic tails. Alkylation must occur at the N1 position for optimal activity. The corresponding 2-alkyl-2H-indazole regioisomers, which can form as manufacturing byproducts, demonstrate significantly lower potency at cannabinoid receptors.[11]

The C3-Ester Linker and Attached Group

The group at the C3 position is arguably the most critical determinant of a compound's pharmacological profile. While this guide focuses on esters, it is important to note that many of the most potent SCRAs feature a carboxamide linker attached to an amino acid derivative, such as valine or tert-leucine.[12][13]

For 1-methyl-1H-indazole esters, the identity of the alcohol-derived portion of the ester is paramount. Preliminary SAR investigations suggest that derivatives incorporating bulky, lipophilic amino acid esters (like methyl L-tert-leucinate) exhibit greater in vitro potency at CB1 receptors than smaller analogues (like methyl L-valinate).[13] This is exemplified by the high potency of compounds like MDMB-FUBINACA, which features a methyl-tert-leucinate moiety attached to a 1-(4-fluorobenzyl)indazole core.[10] While not a 1-methyl-indazole, the principle governing the C3-substituent remains highly relevant.

Substitution on the Indazole Benzene Ring

Modifying the benzene portion of the indazole core offers another avenue for tuning pharmacological activity. Halogenation, in particular, has been explored as a strategy to modulate potency.

A systematic study on halogenated indazole SCRAs revealed that substitutions at the 5-position of the indazole ring have a distinct impact on CB1 receptor activity.[8] For SCRAs with a methyl ester head group, fluorination or chlorination at the 5-position resulted in potencies comparable to the non-halogenated parent compound. However, bromination at this position led to a significant reduction in potency.[8] This suggests that while some steric bulk and altered electronics from smaller halogens are tolerated, a larger atom like bromine may introduce unfavorable steric clashes within the receptor's binding pocket.

SAR_Summary cluster_indazole 1-Methyl-1H-Indazole Core Indazole N1 N1-Position: - Methyl group provides essential hydrophobicity. - N1-alkylation is critical; N2-isomers are weak agonists. C3 C3-Position (Ester): - Ester linker is crucial for interaction. - Bulky, lipophilic alcohol groups (e.g., from tert-leucine) increase potency. C5 C5-Position: - Halogenation modulates activity. - F or Cl is well-tolerated. - Br significantly reduces potency.

Caption: Key SAR points on the 1-methyl-1H-indazole ester scaffold.

Quantitative SAR Data

The table below summarizes the in vitro activity of representative indazole-based compounds at the human CB1 receptor. This data illustrates the principles discussed above, particularly the high potency conferred by the indazole scaffold and specific C3-substituents.

Compound NameN1-SubstituentC3-SubstituentCB1 Kᵢ (nM)CB1 EC₅₀ (nM)Reference
AMB 5-FluoropentylL-Valine methyl ester0.87-[5]
ADB-FUBINACA 4-FluorobenzylL-tert-Leucinamide0.36-[5]
AB-PINACA n-PentylL-Valinamide-11.6[11]
5F-ADB-PINACA 5-FluoropentylL-tert-Leucinamide-0.24[12]
EG-018 n-PentylNaphthalen-1-ylmethanone7.17-[5]

Note: Data is compiled from multiple sources for illustrative purposes. Kᵢ represents binding affinity (lower is better), and EC₅₀ represents functional potency (lower is better). This table includes carboxamides and other N1-substituents to provide a broader context for the potency of the indazole scaffold.

Experimental Protocols

To ensure scientific integrity and provide actionable methodologies, this section details standardized protocols for the synthesis and biological evaluation of 1-methyl-1H-indazole esters.

Protocol 1: Synthesis of Methyl 1-Methyl-1H-indazole-3-carboxylate

This protocol is adapted from established procedures for the N-alkylation of an indazole ester intermediate.[14] The synthesis involves the deprotonation of the indazole nitrogen followed by nucleophilic attack on an alkyl halide.

Synthesis_Workflow IndazoleEster Methyl 1H-indazole- 3-carboxylate Anion Indazole Anion (Intermediate) IndazoleEster->Anion Deprotonation NaH Sodium Hydride (NaH) in DMF NaH->Anion MeI Methyl Iodide (MeI) Product Methyl 1-Methyl-1H- indazole-3-carboxylate MeI->Product Anion->Product SN2 Reaction

Caption: Workflow for the synthesis of a 1-methyl-1H-indazole ester.

Step-by-Step Methodology:

  • Preparation: To a stirred suspension of 60% sodium hydride (NaH) in oil dispersion (1.1 equivalents) in anhydrous dimethylformamide (DMF), add a solution of methyl 1H-indazole-3-carboxylate (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the indazole anion. This typically takes 30-60 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of methyl iodide (1.5 equivalents) in anhydrous DMF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by carefully adding ice-water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure methyl 1-methyl-1H-indazole-3-carboxylate.[14]

Protocol 2: CB1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the CB1 receptor. It is a standard method used in pharmacological evaluations.[5][10]

Materials:

  • Cell membranes expressing human CB1 receptors.

  • [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist radioligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Test compound (1-methyl-1H-indazole ester) at various concentrations.

  • Non-specific binding control (e.g., 10 µM WIN 55,212-2).

  • 96-well plates, filter mats, and a scintillation counter.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Compound Addition: Add serial dilutions of the test compound to the appropriate wells. Include wells for "total binding" (buffer only) and "non-specific binding" (saturating concentration of a known non-radioactive ligand like WIN 55,212-2).

  • Radioligand Addition: Add [³H]CP-55,940 to all wells at a final concentration near its Kₔ value (e.g., 0.5-1.0 nM).

  • Membrane Addition: Initiate the binding reaction by adding the CB1 receptor membrane preparation to all wells.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The 1-methyl-1H-indazole ester scaffold is a powerful platform for developing potent cannabinoid receptor agonists. The structure-activity relationships are well-defined, with key determinants of activity being the N1-alkylation pattern, the nature of the C3-ester substituent, and substitutions on the indazole's benzene ring. The indazole core consistently provides a high-potency foundation, while modifications to the C3-linked group allow for fine-tuning of affinity and efficacy.[5][11] Specifically, bulky, lipophilic ester groups and tolerance for small halogens at the C5-position are notable trends.[8][13]

Future research in this area will likely focus on several key objectives:

  • Receptor Subtype Selectivity: Designing analogs that can selectively target CB2 over CB1 is a major goal for developing therapeutics without the psychoactive effects associated with CB1 agonism.

  • Functional Selectivity (Biased Agonism): Exploring how structural modifications can bias the receptor to signal through specific downstream pathways (e.g., G-protein vs. β-arrestin pathways) could lead to drugs with more refined therapeutic effects and fewer side effects.[9]

  • Metabolic Stability: Investigating how different ester groups affect the metabolic profile of these compounds is crucial for developing viable drug candidates with appropriate pharmacokinetic properties.

By leveraging the detailed SAR knowledge outlined in this guide, researchers can more effectively navigate the chemical space of 1-methyl-1H-indazole esters to create novel molecules with desired biological activities for both therapeutic and research applications.

References

  • Auwärter, V., et al. (2018). Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds. Forensic Toxicology, 36(2), 316-330. [Link]

  • Bao, J., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]

  • MolPort. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). MolPort. [Link]

  • ResearchGate. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities | Request PDF. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 225, 113794. [Link]

  • Banister, S. D., et al. (2016). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience, 7(9), 1241-1254. [Link]

  • Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. [Link]

  • ResearchGate. (2020). Structures of the indazole-3-carboxamide synthetic cannabinoids.... [Link]

  • Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4998. [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • ResearchGate. (2012). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Bishop, C. A., et al. (2023). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Forensic Toxicology, 41(2), 223-233. [Link]

  • ResearchGate. (2018). (PDF) Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds. [Link]

  • Banister, S. D., et al. (2017). The 2-alkyl-2 H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology, 35(1), 112-125. [Link]

  • Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 8(12), x230995. [Link]

  • ResearchGate. (2023). Synthesis of 1H‐indazole derivatives. [Link]

  • ResearchGate. (2023). Design, Synthesis, And Biological Evaluation of 1‐H Indazole Derivatives As Novel Target (CYP51) Antifungal Inhibitors | Request PDF. [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives | Abstract. [Link]

  • Google Patents. (2019).
  • Li, S., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4101. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15837-15846. [Link]

  • Claramunt, R. M., et al. (2011). Synthesis and biological evaluation of indazole derivatives. European Journal of Medicinal Chemistry, 46(4), 1439-1447. [Link]

  • ResearchGate. (2019). Discovery and Structure Activity Relationship Study of Novel Indazole Amide Inhibitors for Extracellular Signal-Regulated Kinase1/2 (ERK1/2) | Request PDF. [Link]

  • ResearchGate. (2013). New cannabimimetic indazole derivatives, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) identified as designer drugs in illegal products. [Link]

  • Laprairie, R. B., et al. (2021). Assessment of select synthetic cannabinoid receptor agonist bias and selectivity between the type 1 and type 2 cannabinoid receptor. Scientific Reports, 11(1), 10582. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility Profile of 1-Methyl-1H-indazole-3-carboxylate in Organic Solvents

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1-methyl-1H-indazole-3-carboxylate in a range of common organic solvents. Designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1-methyl-1H-indazole-3-carboxylate in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to empower your research and development workflows.

Introduction: The Significance of Solubility for 1-Methyl-1H-indazole-3-carboxylate

1-Methyl-1H-indazole-3-carboxylate and its derivatives are crucial intermediates in pharmaceutical synthesis, notably in the production of antiemetic drugs like Granisetron and as building blocks for protein kinase inhibitors.[1][2] The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various stages of drug development, from synthesis and purification to formulation and bioavailability. A well-characterized solubility profile enables process optimization, ensures reaction efficiency, and is fundamental to developing stable and effective final drug products. This guide will provide the theoretical underpinnings and practical protocols to establish a robust solubility profile for this important molecule.

Physicochemical Properties of 1-Methyl-1H-indazole-3-carboxylate

A foundational understanding of the physicochemical properties of 1-methyl-1H-indazole-3-carboxylate is essential for interpreting its solubility. The molecule is a solid at room temperature, and its structure dictates its interactions with various solvents.[3][4]

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₀N₂O₂[5]
Molar Mass190.19 g/mol [5]
Melting Point78-79 °C[5]
AppearanceWhite to off-white solid[2][3][4][6]
General SolubilitySoluble in organic solvents, insoluble in water. Slight solubility in chloroform and methanol has been noted.[2][3][6]

Note on Discrepancies: It is important to note that some sources report a higher melting point of 162-163°C for the related compound, methyl 1H-indazole-3-carboxylate.[2][6][7] This highlights the importance of verifying the identity and purity of the specific isomer being studied, as the position of the methyl group significantly impacts the physical properties. This guide specifically addresses the 1-methyl isomer.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide a powerful predictive tool for solvent screening and understanding solubility behavior. The age-old principle of "like dissolves like" is quantified by modern computational models.[8]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a practical method to predict solubility based on the principle that substances with similar HSP values are likely to be miscible.[9] The total cohesion energy of a substance is divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[8][10]

Each molecule can be described by a point in 3D "Hansen space." The closer two points are, the more likely the substances are to dissolve in each other.[10] This model is particularly useful for predicting which solvents are likely to dissolve a given solute and for identifying synergistic solvent blends where two non-solvents can create a good solvent system.[11]

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility, without the need for extensive experimental data.[12][13] It works by calculating the screening charge density on the surface of molecules in a virtual conductor.[14] These surface profiles are then used in statistical thermodynamics calculations to predict the chemical potential of the solute in various solvents, which in turn determines its solubility.[12] COSMO-RS is highly valued in the pharmaceutical industry for its ability to provide good qualitative solvent ranking and for screening potential solvents in the early stages of development.[15][16]

Experimental Determination of Solubility

The following section details a robust, self-validating protocol for the experimental determination of the equilibrium solubility of 1-methyl-1H-indazole-3-carboxylate.

Materials and Equipment
  • 1-Methyl-1H-indazole-3-carboxylate (verified purity)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane, dichloromethane, acetonitrile, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • Volumetric flasks

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess 1-methyl-1H-indazole-3-carboxylate to a vial B Add a known volume of the selected organic solvent A->B C Seal the vial and place in a shaker at a constant temperature B->C D Equilibrate for a sufficient time (e.g., 24-48 hours) to reach saturation C->D E Allow undissolved solid to settle D->E F Withdraw a sample of the supernatant E->F G Filter the sample using a syringe filter F->G H Dilute the filtered sample to a known volume G->H I Measure the concentration using a pre-calibrated analytical method (e.g., HPLC, UV-Vis) H->I

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1-methyl-1H-indazole-3-carboxylate to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

    • Accurately add a known volume of each organic solvent to its respective vial.[17]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker. A typical temperature for initial screening is 25°C.

    • Allow the mixtures to equilibrate for a sufficient period (24 to 48 hours is recommended) to ensure that the dissolution has reached equilibrium.

  • Sampling and Analysis:

    • After equilibration, remove the vials and allow any undissolved solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed container or volumetric flask. This step is crucial to remove any undissolved microparticles.[18]

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your analytical method.

    • Determine the concentration of the diluted sample using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve is necessary for accurate quantification.[18]

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Data Presentation and Interpretation

For clear comparison and analysis, the experimentally determined solubility data should be organized into a structured table.

Solubility Data Table
SolventPolarity IndexHydrogen Bonding CapacityExperimental Solubility at 25°C (mg/mL)
Hexane0.1Low[Experimental Data]
Toluene2.4Low[Experimental Data]
Dichloromethane3.1Low[Experimental Data]
Ethyl Acetate4.4Medium[Experimental Data]
Acetone5.1Medium[Experimental Data]
Acetonitrile5.8Medium[Experimental Data]
Isopropanol3.9High[Experimental Data]
Ethanol4.3High[Experimental Data]
Methanol5.1High[Experimental Data]
DMSO7.2Medium[Experimental Data]
Interpreting the Results

The collected data should be analyzed in conjunction with the theoretical frameworks. By comparing the experimental solubility with solvent properties such as polarity and hydrogen bonding capacity, a deeper understanding of the dissolution mechanism can be achieved. For instance, if 1-methyl-1H-indazole-3-carboxylate shows higher solubility in solvents with moderate polarity and hydrogen bond accepting capabilities, this provides insight into the key intermolecular interactions driving solvation. Discrepancies between predicted and experimental solubility can also highlight specific molecular interactions not fully captured by the theoretical models.

Conclusion

This guide provides a robust framework for characterizing the solubility profile of 1-methyl-1H-indazole-3-carboxylate. By integrating theoretical prediction models like Hansen Solubility Parameters and COSMO-RS with rigorous experimental protocols, researchers can efficiently screen solvents, optimize reaction and purification conditions, and accelerate the drug development process. The methodologies outlined herein are designed to be adaptable and provide a solid foundation for comprehensive solubility studies.

References

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP).
  • Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]

  • Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP).
  • Molbase. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate).
  • Wikipedia. (n.d.). COSMO-RS.
  • Hansen Solubility. (n.d.). Hansen Solubility Parameters.
  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions.
  • Klajmon, M. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? SciSpace.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
  • ACS Publications. (2025). Accurate VLE Predictions via COSMO-RS-Guided Deep Learning Models: Solubility and Selectivity in Physical Solvent Systems for Carbon Capture.
  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo.
  • CymitQuimica. (n.d.). CAS 43120-28-1: Methyl 1H-indazole-3-carboxylate.
  • ChemBK. (2024). Methyl 1H-indazole-3-carb....
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  • Schoff, C. K. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association.
  • Sigma-Aldrich. (n.d.). Methyl 1H-indazole-3-carboxylate | 43120-28-1.
  • Echemi. (n.d.). 1H-indazole-3-carboxylic acid methyl ester.
  • Reddit. (2022). Determination of maximum solubility? r/OrganicChemistry.
  • Google Patents. (n.d.). EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • ChemicalBook. (n.d.). 1H-indazole-3-carboxylic acid methyl ester CAS#: 43120-28-1.
  • MedChemExpress. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid | Biochemical Reagent.

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Foundational

The Enduring Scaffold: A Technical Guide to the History, Synthesis, and Application of 1-Methyl-1H-indazole-3-carboxylate

Abstract The 1-methyl-1H-indazole-3-carboxylate core, a seemingly simple heterocyclic motif, has proven to be a remarkably versatile and enduring building block in the landscape of medicinal chemistry. From its early dis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-methyl-1H-indazole-3-carboxylate core, a seemingly simple heterocyclic motif, has proven to be a remarkably versatile and enduring building block in the landscape of medicinal chemistry. From its early discovery to its pivotal role in the development of blockbuster drugs and its continued exploration in cutting-edge oncology research, this scaffold has consistently provided a robust framework for the design of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the history, synthesis, and diverse applications of 1-methyl-1H-indazole-3-carboxylate and its derivatives. We will delve into the foundational synthetic methodologies, explore its critical contribution to the creation of the antiemetic Granisetron, and examine its contemporary significance in the development of targeted kinase inhibitors for cancer therapy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this privileged scaffold in their own discovery programs.

A Historical Perspective: The Genesis of a Privileged Scaffold

The story of 1-methyl-1H-indazole-3-carboxylic acid begins over a century ago. The synthesis of this compound was first described in a 1919 publication in Chemische Berichte by K. v. Auwers and R. Dereser.[1] Their pioneering work laid the groundwork for the exploration of the chemical space around the indazole nucleus. The initial method involved the methylation of the indazole-3-carboxylic acid methyl ester.[1] While revolutionary for its time, this early method presented challenges in terms of regioselectivity, often yielding a mixture of N1 and N2 methylated isomers.

For decades, the utility of this building block remained largely academic. However, its true potential as a pharmacophore was realized with the discovery of its crucial role in the structure of Granisetron, a potent and selective 5-HT3 receptor antagonist. This discovery in the 1980s propelled 1-methyl-1H-indazole-3-carboxylic acid from a chemical curiosity to a key industrial intermediate, sparking renewed interest in its efficient and scalable synthesis.

The Synthetic Blueprint: Crafting the 1-Methyl-1H-indazole-3-carboxylate Core

The efficient and regioselective synthesis of 1-methyl-1H-indazole-3-carboxylate and its corresponding acid is paramount for its application in drug discovery and development. Over the years, numerous synthetic strategies have been developed, each with its own set of advantages and limitations.

Classical Approach: N-Methylation of the Indazole Ring

The most direct approach to 1-methyl-1H-indazole-3-carboxylate involves the methylation of the pre-formed indazole-3-carboxylic acid or its ester.

General Reaction Scheme:

G cluster_reagents Indazole Indazole-3-carboxylic acid or its ester Product 1-Methyl-1H-indazole-3-carboxylate + N2-isomer Indazole->Product MethylatingAgent Methylating Agent (e.g., CH3I, (CH3)2SO4) Base Base (e.g., NaH, K2CO3) Solvent Solvent (e.g., DMF, Acetone)

Caption: General scheme for the N-methylation of indazole-3-carboxylic acid/ester.

The primary challenge in this approach is controlling the regioselectivity of the methylation. The indazole nitrogen atoms at the N1 and N2 positions are both nucleophilic, leading to the formation of a mixture of isomers. The ratio of N1 to N2 methylation is influenced by several factors, including the choice of base, solvent, and methylating agent. Generally, polar aprotic solvents and stronger bases tend to favor N1 methylation.

Detailed Protocol: Methylation of Methyl 1H-indazole-3-carboxylate [2]

  • Preparation: To a stirred suspension of sodium hydride (60% dispersion in oil, 1.1 equivalents) in dry dimethylformamide (DMF), a solution of methyl 1H-indazole-3-carboxylate (1.0 equivalent) in dry DMF is added dropwise at 0 °C.

  • Reaction: After the initial effervescence ceases, the mixture is allowed to warm to room temperature and stirred for 30 minutes. Methyl iodide (1.5 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, a mixture of N1 and N2 isomers, is purified by column chromatography on silica gel to afford the desired 1-methyl-1H-indazole-3-carboxylate.

Cyclization Strategies: Building the Indazole Ring

Alternative strategies involve the construction of the methylated indazole ring from acyclic precursors. These methods can offer better regiocontrol. One common approach involves the diazotization of an appropriately substituted aniline derivative, followed by an intramolecular cyclization.[3]

General Reaction Scheme:

G Aniline Substituted Aniline Derivative Diazotization Diazotization (e.g., NaNO2, HCl) Aniline->Diazotization Cyclization Intramolecular Cyclization Diazotization->Cyclization Product 1-Methyl-1H-indazole-3-carboxylate Cyclization->Product

Caption: General scheme for the synthesis of indazoles via diazotization and cyclization.

More modern approaches, such as transition-metal-catalyzed C-H activation and annulation reactions, have also been developed to provide access to functionalized indazoles with high efficiency and selectivity.[3]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired scale of the reaction, the availability of starting materials, and the required purity of the final product.

Synthetic RouteKey AdvantagesKey LimitationsTypical Yields
N-Methylation Direct, utilizes readily available starting materials.Often results in a mixture of N1 and N2 isomers, requiring chromatographic separation.50-70% (for the desired N1 isomer)
Cyclization (Diazotization) Good regioselectivity for the N1 isomer.Requires multi-step synthesis of the aniline precursor.60-80%
From Isatin A classical route with well-established procedures.[4]Can involve harsh reaction conditions and multiple steps.[4]Variable, generally moderate.

The Star Application: Granisetron - A Triumph in Antiemetic Therapy

The most prominent application of 1-methyl-1H-indazole-3-carboxylic acid is as the pivotal building block in the synthesis of Granisetron, a highly effective antiemetic drug used to prevent nausea and vomiting caused by chemotherapy and radiotherapy.

The synthesis of Granisetron involves the coupling of 1-methyl-1H-indazole-3-carboxylic acid with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.

Synthetic Workflow for Granisetron:

G IndazoleAcid 1-Methyl-1H-indazole-3-carboxylic acid Activation Activation (e.g., SOCl2, CDI) IndazoleAcid->Activation ActivatedIndazole Activated Indazole Derivative Activation->ActivatedIndazole Coupling Amide Coupling ActivatedIndazole->Coupling Amine endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine Amine->Coupling Granisetron Granisetron Coupling->Granisetron

Caption: Synthetic workflow for the preparation of Granisetron.

Detailed Protocol: Synthesis of Granisetron [5]

  • Activation of the Carboxylic Acid: 1-Methyl-1H-indazole-3-carboxylic acid (1.0 equivalent) is suspended in a suitable solvent such as dichloromethane or ethyl acetate. An activating agent, for example, thionyl chloride or 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents), is added, and the mixture is stirred at room temperature until the acid is fully converted to its activated form (e.g., the acid chloride or imidazolide).

  • Amide Coupling: To the solution of the activated indazole derivative, a solution of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.0 equivalent) and a base, such as triethylamine (1.2 equivalents), in the same solvent is added dropwise at 0 °C.

  • Reaction and Work-up: The reaction mixture is stirred at room temperature until completion. The mixture is then washed with water and a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification and Salt Formation: The crude Granisetron free base is purified by recrystallization or column chromatography. For pharmaceutical use, it is often converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable solvent like ethanol.

Beyond Antiemesis: A Scaffold for Modern Drug Discovery

While the success of Granisetron solidified the importance of the 1-methyl-1H-indazole-3-carboxylate scaffold, its utility extends far beyond 5-HT3 receptor antagonism. The inherent drug-like properties of the indazole ring system have made it a "privileged scaffold" in medicinal chemistry, leading to the discovery of derivatives with a wide range of biological activities, particularly in the field of oncology.

It is important to note that while many potent kinase inhibitors are based on the broader indazole scaffold, not all directly utilize the 1-methyl-1H-indazole-3-carboxylate building block. For instance, the synthesis of the multi-kinase inhibitors Pazopanib and Axitinib starts from different substituted indazole precursors.[6][7][8][9] However, the foundational knowledge gained from the study of simpler indazole derivatives has undoubtedly informed the design of these more complex molecules.

Targeting Protein Kinases: A New Frontier in Cancer Therapy

A significant area of current research focuses on the development of 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

P21-Activated Kinase 1 (PAK1) Inhibitors:

Aberrant activation of PAK1 is implicated in tumor progression, making it a compelling target for anticancer drug discovery.[10][11] Derivatives of 1H-indazole-3-carboxamide have emerged as a promising class of PAK1 inhibitors.[10][11]

Signaling Pathway and Point of Intervention:

G GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK MEK PAK1->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor 1H-Indazole-3-carboxamide Derivatives Inhibitor->PAK1 Inhibition

Caption: Simplified signaling pathway showing the role of PAK1 and the point of intervention for 1H-indazole-3-carboxamide inhibitors.

Structure-Activity Relationship (SAR) Insights:

Studies have shown that the potency and selectivity of these inhibitors can be fine-tuned by modifying the substituents on the carboxamide nitrogen and the indazole ring. For example, introducing a hydrophobic ring that can access a deep back pocket of the kinase and a hydrophilic group that extends into the solvent-exposed region have been shown to be critical for potent PAK1 inhibition.[10][11]

Quantitative Data on PAK1 Inhibition:

Compound IDR-group on AmidePAK1 IC₅₀ (nM)
30l Substituted aromatic ring9.8[10][11]
87b Substituted aliphatic chain159[12]
87c Modified aliphatic chain52[12]
87d Further modified aliphatic chain16[12]

Conclusion and Future Outlook

From its humble beginnings in early 20th-century organic chemistry to its central role in modern drug discovery, the 1-methyl-1H-indazole-3-carboxylate building block has demonstrated remarkable and sustained value. Its synthetic accessibility, coupled with the favorable physicochemical properties of the indazole scaffold, has enabled the creation of life-changing medicines like Granisetron.

The journey of this versatile building block is far from over. As our understanding of complex disease biology deepens, particularly in oncology, the 1-methyl-1H-indazole-3-carboxylate core and its derivatives will undoubtedly continue to serve as a fertile ground for the design and development of the next generation of targeted therapies. The ongoing exploration of its potential as a scaffold for kinase inhibitors and other novel therapeutic agents ensures that this enduring motif will remain a cornerstone of medicinal chemistry for the foreseeable future.

References

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Exploratory

A Guide to the 1-Methyl-1H-indazolecarboxylate Scaffold in Modern Medicinal Chemistry

Executive Summary The indazole core is a privileged heterocyclic scaffold that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole core is a privileged heterocyclic scaffold that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions with protein targets make it a cornerstone of modern drug discovery.[3] This guide focuses specifically on the 1-methyl-1H-indazole-3-carboxylate moiety, a critical intermediate and foundational building block. We will explore its synthesis, derivatization strategies, and its instrumental role in the development of targeted therapeutics across oncology, immunology, and neurology, providing researchers and drug development professionals with a comprehensive technical overview.

The Indazole Nucleus: A Privileged Scaffold in Drug Design

The indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in different tautomeric forms, with the 1H-indazole being the most stable and common in medicinal chemistry.[1] This scaffold is considered a bioisostere of indole, capable of acting as both a hydrogen bond donor and acceptor, which allows it to mimic the adenine of ATP and effectively interact with the hinge regions of protein kinases.[1][3] This property has led to the successful development of numerous kinase inhibitors, including the anticancer agents Axitinib and Pazopanib.[3] The versatility and favorable pharmacological profile of the indazole core have cemented its status as a vital component in the medicinal chemist's toolkit.[2][4]

The 1-Methyl-1H-indazole-3-carboxylate Core: Synthesis and Functionalization

The title compound, 1-methyl-1H-indazole-3-carboxylate, serves as a highly versatile intermediate for building diverse compound libraries. The methyl group at the N-1 position prevents the indazole NH from acting as a hydrogen bond donor, which can be crucial for tuning selectivity and pharmacokinetic properties. The methyl ester at the C-3 position is an excellent chemical handle for further modification.

Core Synthesis Protocol

The synthesis of 1-methyl-1H-indazole-3-carboxylate is typically achieved through the N-alkylation of the precursor, methyl 1H-indazole-3-carboxylate. The choice of base and solvent is critical to ensure regioselectivity, favoring alkylation at the N-1 position over the N-2 position.

Experimental Protocol: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid methyl ester [5]

  • Step 1: Preparation of the Indazole Anion

    • To a stirred suspension of 60% sodium hydride (NaH) in oil dispersion (0.67 g, 0.0176 mole) in dry dimethylformamide (DMF, 50 ml), add a solution of methyl 1H-indazole-3-carboxylate (2.76 g, 0.0159 mole) in dry DMF (20 ml) dropwise at ambient temperature.

    • Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the N-H of the indazole ring to form the corresponding anion. This anion is a much more potent nucleophile than the neutral indazole, facilitating the subsequent alkylation step. The evolution of hydrogen gas is a visual indicator of the reaction's progress.

  • Step 2: N-1 Methylation

    • After hydrogen evolution ceases, cool the mixture to ambient temperature.

    • Add a solution of methyl iodide (4.23 g, 0.030 mole) in DMF (10 ml) dropwise to the stirred reaction mixture.

    • Causality: Methyl iodide is an excellent electrophile for this SN2 reaction. The indazole anion attacks the methyl group, displacing the iodide ion and forming the N-methylated product. Using a slight excess of methyl iodide ensures complete conversion of the starting material.

  • Step 3: Work-up and Purification

    • After stirring for 15 minutes, warm the mixture to 50°C for 30 minutes to ensure the reaction goes to completion, then cool to ambient temperature.

    • Dilute the reaction mixture with ice/water (to a final volume of 300 ml) to quench any unreacted NaH and precipitate the organic product.

    • Extract the aqueous mixture with methylene chloride (2 x 100 ml portions).

    • Dry the combined organic extracts over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a residual oil.

    • Purify the oil by trituration with petroleum ether to precipitate the solid product. Collect the solid by filtration.

    • Recrystallize the solid from isooctane to yield pure 1-methyl-1H-indazole-3-carboxylic acid methyl ester (Typical yield: ~55%).

Derivatization Strategies

The true power of the 1-methyl-1H-indazole-3-carboxylate scaffold lies in its capacity for diversification. The methyl ester at the C-3 position is the primary point of modification.

  • Amide Formation: The most common derivatization involves hydrolysis of the methyl ester to the corresponding carboxylic acid (1-methyl-1H-indazole-3-carboxylic acid), followed by coupling with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows for the systematic exploration of the chemical space around the core scaffold to optimize target engagement and physicochemical properties.[4][6][7]

  • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic transformations.[4]

Below is a workflow diagram illustrating these key synthetic and derivatization pathways.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Pathways Indazole_Ester Methyl 1H-indazole- 3-carboxylate NaH_MeI 1. NaH, DMF 2. Methyl Iodide Indazole_Ester->NaH_MeI Core_Product 1-Methyl-1H-indazole- 3-carboxylate NaH_MeI->Core_Product Hydrolysis LiOH / H₂O Core_Product->Hydrolysis Carboxylic_Acid 1-Methyl-1H-indazole- 3-carboxylic acid Hydrolysis->Carboxylic_Acid Amine_Coupling Amine (R-NH₂) HATU, DIPEA Carboxylic_Acid->Amine_Coupling Amide_Library Diverse 1H-indazole- 3-carboxamides Amine_Coupling->Amide_Library caption Synthesis and Derivatization Workflow

Caption: General workflow for synthesis and key derivatizations.

Applications in Medicinal Chemistry

Derivatives of the 1-methyl-1H-indazolecarboxylate scaffold have shown significant promise across several therapeutic areas, primarily by targeting key enzymes involved in disease progression.

Oncology

The indazole scaffold is a well-established pharmacophore for inhibiting protein kinases, which are often dysregulated in cancer.[1]

  • p21-activated kinase 1 (PAK1) Inhibition: Aberrant PAK1 activation is linked to tumor progression and metastasis.[8] Using a fragment-based screening approach, researchers identified 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors.[8] Structure-activity relationship (SAR) studies revealed that introducing a hydrophobic ring into the deep back pocket of the kinase and a hydrophilic group into the solvent-exposed region were critical for achieving high potency and selectivity.[8] The representative compound 30l from one study demonstrated excellent enzyme inhibition and significantly suppressed the migration and invasion of breast cancer cells.[8]

  • Glycogen Synthase Kinase 3β (GSK-3β) Inhibition: GSK-3β is a key target in drug discovery, implicated in neurological disorders and cancer.[9] An in-silico screening of compound libraries identified 1H-indazole-3-carboxamides as a novel chemical scaffold for GSK-3β inhibition.[9] X-ray crystallography confirmed that the inhibitor binds to the ATP-binding site of the enzyme, providing a structural basis for further rational drug design.[9]

The diagram below illustrates the role of PAK1 in cell migration and how indazole-based inhibitors can block this process.

G cluster_pathway PAK1 Signaling in Cancer Cell Metastasis Growth_Factor Upstream Signals (e.g., Growth Factors) PAK1 PAK1 Kinase Growth_Factor->PAK1 Activates Snail Snail (Transcription Factor) PAK1->Snail Upregulates Metastasis Cell Migration & Invasion Snail->Metastasis Promotes Inhibitor 1H-indazole-3-carboxamide (e.g., Compound 30l) Inhibitor->PAK1 Inhibits caption Inhibition of the PAK1 Metastasis Pathway

Caption: Simplified PAK1 signaling pathway and point of inhibition.

Immunology and Inflammation
  • Prostanoid EP4 Receptor Antagonism: The prostanoid EP4 receptor is implicated in inflammation and the suppression of anti-tumor immunity, particularly in colorectal cancer. Researchers have designed and synthesized 2H-indazole-3-carboxamide derivatives as potent EP4 antagonists.[6] While this involves the 2H-indazole regioisomer, the synthetic route often starts with methyl 1H-indazole-3-carboxylate, which upon N-alkylation yields a mixture of N1 and N2 isomers that must be separated.[6] The resulting carboxamide derivatives showed promising activity, suggesting a role for this scaffold in cancer immunotherapy.[6]

  • General Anti-inflammatory Properties: The indazole core is a known component of anti-inflammatory drugs like Benzydamine.[2] Derivatives of methyl 1H-indazole-3-carboxylate have been investigated for potential anti-inflammatory activities, often targeting enzymes involved in the inflammatory cascade.[10]

Other Therapeutic Areas

The versatility of the scaffold extends to other areas:

  • Synthetic Cannabinoids: The 1-methyl-1H-indazole-3-carboxylate core is a common structural feature in some synthetic cannabinoids, where it acts as a potent activator of the CB2 receptor.[10] It should be noted that many of these compounds are controlled substances.[10]

  • Antibacterial Agents: Indazole derivatives have been patented as potent antibacterial agents, showing efficacy against a range of bacterial strains.[1]

Structure-Activity Relationship (SAR) and Quantitative Data

Systematic modification of the 1-methyl-1H-indazole-3-carboxamide scaffold has yielded crucial insights into the structural requirements for potent biological activity. The table below summarizes inhibitory concentrations (IC₅₀) for selected PAK1 inhibitors, demonstrating the impact of structural changes.

CompoundR¹ GroupR² GroupPAK1 IC₅₀ (nM)[8]Kinase Selectivity
30a HPhenyl150.6Moderate
30f H4-Fluorophenyl89.3Good
30l H4-(Morpholinomethyl)phenyl9.8Excellent
30m CH₃4-(Morpholinomethyl)phenyl112.5Reduced

Data synthesized from reference[8]. This table illustrates that adding a hydrophilic morpholine group at the para-position of the phenyl ring (Compound 30l ) dramatically improves potency, while methylation of the amide nitrogen (Compound 30m ) is detrimental to activity. This highlights the importance of the amide N-H as a hydrogen bond donor for target engagement.

Conclusion and Future Outlook

The 1-methyl-1H-indazole-3-carboxylate scaffold is a cornerstone of modern medicinal chemistry, serving as a versatile and synthetically accessible starting point for the development of targeted therapeutics. Its proven success in generating potent kinase inhibitors for oncology is now expanding into immunology and other fields. Future research will likely focus on exploring novel derivatizations to improve drug-like properties, enhance target selectivity, and overcome drug resistance mechanisms. The continued investigation of this privileged scaffold promises to deliver a new generation of innovative medicines for treating a wide range of human diseases.[4]

References

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  • Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry.
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Foundational

The Indazole Carboxylic Acid Ester Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The indazole nucleus, a bicyclic heteroaromatic system, h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2][3] When appropriately substituted, particularly with carboxylic acid esters, indazole derivatives have demonstrated significant therapeutic potential across a multitude of disease areas, including oncology, inflammation, and neurodegenerative disorders.[4][5][6][7] This technical guide provides a comprehensive exploration of substituted indazole carboxylic acid esters, delving into their synthesis, mechanisms of action, and therapeutic applications. By synthesizing technical data with field-proven insights, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this promising class of compounds in their own discovery programs.

The Indazole Core: A Foundation for Therapeutic Innovation

The indazole ring system, consisting of a fused benzene and pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][8][9] This structural feature, coupled with its ability to serve as a bioisostere for endogenous structures like indole, provides a unique foundation for designing molecules with improved metabolic stability and potent biological activity.[3] The introduction of a carboxylic acid ester functionality, often at the C3 or C7 position, further enhances the drug-like properties of the indazole scaffold, improving solubility, lipophilicity, and the potential for specific interactions with biological targets.[6][10][11]

Strategic Importance in Medicinal Chemistry

The strategic importance of the indazole scaffold is underscored by the number of FDA-approved drugs that incorporate this motif.[2][12] Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor for renal cell carcinoma) and Niraparib (a PARP inhibitor for ovarian cancer) highlight the clinical success of indazole-based therapeutics.[1][4] These examples serve as a testament to the scaffold's ability to effectively engage with a variety of biological targets, particularly protein kinases.[4][13]

Synthetic Strategies for Substituted Indazole Carboxylic Acid Esters

The successful development of novel indazole-based therapeutics is contingent upon robust and versatile synthetic methodologies. A variety of approaches have been established to construct the indazole core and introduce the desired carboxylic acid ester functionality.

Classical and Modern Synthetic Approaches

Historically, the synthesis of indazoles often involved the cyclization of o-hydrazinocinnamic acids, a discovery made by Emil Fischer.[3] Modern methods have expanded upon this foundation, offering greater efficiency and regioselectivity. Nucleophilic substitution reactions on halo esters by 1H-indazole in an alkaline solution are a common strategy, though they can lead to a mixture of N-1 and N-2 isomers.[10][14]

A more recent and efficient approach involves the direct and selective alkylation of indazole-3-carboxylic acid.[15] This method provides a high degree of N1-position selectivity and is tolerant of a wide range of alkylating agents, making it a valuable tool for generating diverse libraries of compounds for screening.[16]

Experimental Protocol: N1-Selective Alkylation of Indazole-3-Carboxylic Acid

This protocol outlines a general procedure for the selective N1-alkylation of indazole-3-carboxylic acid, a key starting material for many therapeutic candidates.

Materials:

  • Indazole-3-carboxylic acid

  • Appropriate alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of indazole-3-carboxylic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N1-alkylated indazole-3-carboxylic acid ester.

Self-Validation: The regioselectivity of the alkylation can be confirmed using 1H and 13C NMR spectroscopy. The chemical shifts of the protons and carbons on the indazole ring are distinct for N-1 and N-2 isomers.[10][14]

Therapeutic Applications and Mechanisms of Action

Substituted indazole carboxylic acid esters have demonstrated therapeutic potential in a variety of disease areas, primarily driven by their ability to modulate the activity of key cellular signaling pathways.

Oncology: Targeting Kinase Signaling Cascades

A significant focus of research on indazole derivatives has been in the field of oncology, where they have proven to be potent inhibitors of various protein kinases.[4][13][17]

3.1.1. VEGFR and FGFR Inhibition: Many indazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) kinases.[1][4] By blocking these signaling pathways, these compounds can inhibit angiogenesis and tumor growth. The structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring of the indazole can significantly impact potency.[4] For instance, the introduction of a 3-isopropoxyphenyl group has been shown to increase activity against FGFR1.[4]

3.1.2. Aurora Kinase Inhibition: Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Indazole derivatives have been identified as potent inhibitors of Aurora kinases, with the ability to achieve isoform selectivity through specific substitutions on the indazole scaffold.[18]

3.1.3. Other Kinase Targets: The versatility of the indazole scaffold extends to the inhibition of other kinases implicated in cancer, including PKMYT1, Tpl2, and ERK1/2.[19][20][21]

Below is a diagram illustrating the general mechanism of action for indazole-based kinase inhibitors.

Kinase_Inhibition Indazole Indazole Carboxylic Acid Ester Kinase Protein Kinase (e.g., VEGFR, FGFR, Aurora) Indazole->Kinase Binds to ATP binding site Block Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Angiogenesis) Phospho_Substrate->Downstream

Caption: General mechanism of kinase inhibition by indazole derivatives.

Anti-Inflammatory Activity

Indazole derivatives have also demonstrated significant anti-inflammatory properties.[5][22] The commercially available anti-inflammatory drug, Bendazac, contains a 1H-indazole scaffold.[1]

3.2.1. Mechanism of Anti-Inflammatory Action: The anti-inflammatory effects of indazole derivatives are believed to be mediated through multiple mechanisms, including the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[5][23] Additionally, these compounds have been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), and to exhibit free radical scavenging activity.[22][23]

3.2.2. CRAC Channel Blockade: Some indazole-3-carboxamides have been identified as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel.[24] By inhibiting calcium influx in mast cells, these compounds can prevent the release of pro-inflammatory mediators, highlighting a novel mechanism for their anti-inflammatory effects.[24][25]

The following diagram illustrates the workflow for screening indazole derivatives for anti-inflammatory activity.

Anti_Inflammatory_Screening cluster_0 In Vitro Assays cluster_1 In Vivo Model COX2 COX-2 Inhibition Assay Lead Lead Compound Identification COX2->Lead Identify potent inhibitors Cytokine Cytokine Production Assay (TNF-α, IL-1β) Cytokine->Lead Identify potent inhibitors Radical Free Radical Scavenging Assay (DPPH, LPO) Radical->Lead Identify potent inhibitors Carrageenan Carrageenan-Induced Paw Edema in Rats Library Indazole Derivative Library Library->COX2 Library->Cytokine Library->Radical Lead->Carrageenan Evaluate in vivo efficacy

Caption: Workflow for anti-inflammatory screening of indazole derivatives.

Other Therapeutic Areas

The therapeutic potential of substituted indazole carboxylic acid esters extends beyond oncology and inflammation. Research has explored their use as:

  • Antimicrobial agents: Demonstrating activity against various bacteria and fungi.[2]

  • Anti-HIV agents: Showing promise in inhibiting viral replication.[1]

  • Cardioprotective agents: With some derivatives showing potential in treating cardiovascular diseases.[26]

  • Male contraceptives: A novel indazole carboxylic acid derivative, gamendazole, has been shown to block spermatogenesis in rats.[27]

Structure-Activity Relationship (SAR) and Pharmacokinetics

The therapeutic efficacy of substituted indazole carboxylic acid esters is highly dependent on their substitution patterns. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Key SAR Insights
  • N-1 vs. N-2 Substitution: The position of substitution on the indazole nitrogen significantly influences biological activity.[10]

  • C3-Position Modifications: The C3 position is a common site for introducing carboxylic acid esters and amides, which can form key interactions with biological targets.[24][28]

  • Aromatic Ring Substituents: The nature and position of substituents on the benzene ring of the indazole core can modulate activity and selectivity.[4][29]

Pharmacokinetic Considerations

The drug-like properties of indazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) profiles, are critical for their clinical success. The ester functionality can be designed to act as a prodrug, improving oral bioavailability, and then be hydrolyzed in vivo to the active carboxylic acid. The in vitro pharmacokinetic properties of many indazole derivatives have been studied, providing valuable data for lead optimization.[1][30][31]

Future Directions and Conclusion

Substituted indazole carboxylic acid esters represent a highly promising class of therapeutic agents with a proven track record of clinical success. The continued exploration of this privileged scaffold, coupled with rational drug design and advanced synthetic methodologies, is expected to yield novel drug candidates with improved efficacy and safety profiles. Future research will likely focus on:

  • Exploring novel biological targets: Expanding the therapeutic applications of indazole derivatives into new disease areas.

  • Developing more selective inhibitors: To minimize off-target effects and improve safety.

  • Utilizing computational methods: To accelerate the design and optimization of new indazole-based compounds.[32]

References

  • Cai, L., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2783. [Link]

  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30285-30310. [Link]

  • Patil, P., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC01-FC05. [Link]

  • Verma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(1), 22-43. [Link]

  • (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Kumar, R., et al. (2017). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 8(8), 3206-3217. [Link]

  • Li, J., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4771-4775. [Link]

  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. [Link]

  • Zhang, H., et al. (2014). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470. [Link]

  • Patil, P., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

  • Patil, P., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. [Link]

  • Singh, S., et al. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 20(7), 784-796. [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link]

  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 69-82. [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2022). development of 1h-indazole derivatives as anti-inflammatory agents using computational methods. Semantic Scholar. [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Semantic Scholar. [Link]

  • Cai, L., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Li, X., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry, 25(30), 3594-3617. [Link]

  • Wang, Y., et al. (2020). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 10(49), 29424-29434. [Link]

  • Lindberg, J., et al. (2020). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Organic Letters, 22(15), 5945-5949. [Link]

  • Wagmann, L., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(11), 1159. [Link]

  • American Chemical Society. (2025). Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers. ACS Spring 2025. [Link]

  • Pinto, M., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(4), 315-327. [Link]

  • Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Armer, R. E., et al. (2011). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 54(16), 5743-5762. [Link]

  • Sahu, M., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1469-1504. [Link]

  • Liu, C., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. [Link]

  • Feng, Y., et al. (2017). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 27(15), 3466-3470. [Link]

  • Tash, J. S., et al. (2008). A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose. Biology of Reproduction, 78(6), 1127-1138. [Link]

  • Zhang, H., et al. (2014). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Academia.edu. [Link]

  • Lai, A. Q., et al. (2025). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]

  • Singh, K., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 28(1), 5-15. [Link]

  • Lobl, T. J., et al. (1988). The effects of the indazole carboxylic acid derivative, tolnidamine, on testicular function: I. Early changes in androgen binding protein secretion in the rat. Journal of Andrology, 9(4), 259-268. [Link]

  • Simonsen, K. B., et al. (2024). Direct and Selective Alkylation of Indazole-3-Carboxylic Acid with the Application on the Synthesis of Synthetic Cannabinoids and Their Metabolites and the Analysis. SSRN. [Link]

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Exploratory

Metabolic Stability of the 1-Methyl-1H-Indazole Scaffold in Drug Design

This technical guide details the metabolic stability profile of the 1-methyl-1H-indazole scaffold, a privileged substructure in medicinal chemistry.[1] It synthesizes mechanistic insights, case studies (specifically Gran...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the metabolic stability profile of the 1-methyl-1H-indazole scaffold, a privileged substructure in medicinal chemistry.[1] It synthesizes mechanistic insights, case studies (specifically Granisetron), and optimization strategies for drug discovery professionals.

[1]

Executive Summary

The 1-methyl-1H-indazole scaffold acts as a bioisostere for the indole and naphthalene ring systems, offering distinct physicochemical advantages such as reduced hydrogen bond donor (HBD) count and modulated lipophilicity.[1] While the methylation of the N1-nitrogen locks the tautomeric equilibrium into the thermodynamically stable benzenoid form (1H-isomer), it introduces specific metabolic liabilities.

Contrary to the common assumption that the N-methyl group is the primary "soft spot" (via N-demethylation), empirical data from approved drugs like Granisetron reveals that aromatic hydroxylation on the benzene ring often predominates.[1] This guide analyzes these pathways and provides actionable medicinal chemistry strategies to optimize the scaffold's half-life (


) and intrinsic clearance (

).[1]

Structural & Electronic Basis of Instability

The 1H- vs. 2H-Indazole Distinction

Understanding the tautomeric lock is critical.[1] Unsubstituted indazoles exist in a tautomeric equilibrium, with the 1H-form (benzenoid) being thermodynamically favored over the 2H-form (quinoid).[1][2]

  • 1-Methyl-1H-indazole: The N1-methyl group fixes the aromatic system in the benzenoid form, maximizing aromaticity (

    
    198 kJ/mol resonance energy).[1] This makes the benzene ring (C4–C7) electronically similar to naphthalene, rendering it susceptible to electrophilic attack by Cytochrome P450 enzymes.
    
  • Metabolic Implications: The electron-rich nature of the fused benzene ring facilitates oxidation, often making ring hydroxylation faster than the oxidative removal of the N-methyl group.

Primary Metabolic Soft Spots
  • C7-Position (Major Liability): The C7 position is sterically accessible and electronically activated.[1] In Granisetron, 7-hydroxylation is the rate-limiting clearance step mediated largely by CYP1A1 and CYP3A subfamilies.[1]

  • N1-Methyl Group (Secondary Liability): N-demethylation occurs via a single electron transfer (SET) or hydrogen atom transfer (HAT) mechanism, typically driven by CYP3A4.[1] While significant, it is often outcompeted by ring oxidation in this specific scaffold.

  • C3-Position: If substituted with a linker (e.g., amide/ester), the stability depends heavily on the linker's resistance to hydrolysis, but the C3-carbon itself is relatively stable against oxidation compared to the benzene ring.

Case Study: Granisetron Metabolism

Granisetron serves as the archetypal probe for this scaffold. Its metabolic fate illustrates the hierarchy of soft spots.

  • Compound: Granisetron (1-methyl-N-[(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide).[1]

  • Observation: Human liver microsome (HLM) studies confirm that 7-hydroxylation is the major pathway, producing 7-hydroxygranisetron.[1] N-demethylation (at the indazole N1) is a minor pathway.[1]

  • Enzymology:

    • 7-Hydroxylation: CYP1A1 (major), CYP3A4/5.[1]

    • N-Demethylation: CYP3A4.[1]

Visualization: Metabolic Pathways of 1-Methyl-1H-Indazole

The following diagram illustrates the competing metabolic pathways, using Granisetron's core as the model.

MetabolicPathways Parent 1-Methyl-1H-Indazole (Parent Scaffold) CYP_Ring CYP1A1 / CYP3A4 Parent->CYP_Ring Epoxidation CYP_Demethyl CYP3A4 Parent->CYP_Demethyl C-H Abstraction Oxidation_Int Arene Oxide Intermediate Metabolite1 7-Hydroxy-1-methyl-indazole (Major Metabolite) Oxidation_Int->Metabolite1 NIH Shift / Rearrangement Carbinol N-Hydroxymethyl Intermediate Metabolite2 1H-Indazole (Desmethyl Metabolite) Carbinol->Metabolite2 Loss of Formaldehyde CYP_Ring->Oxidation_Int CYP_Demethyl->Carbinol

Caption: Competing metabolic pathways for 1-methyl-1H-indazole.[1] Ring oxidation (red) often predominates over N-demethylation (yellow).[1]

Medicinal Chemistry Optimization Strategies

To enhance metabolic stability (


), the following structural modifications are recommended.
Strategy A: Blocking the C7 "Hotspot"

Since C7 is the primary site of metabolism, blocking it is the most effective stabilization tactic.

  • Halogenation: Introduction of Fluorine (F) or Chlorine (Cl) at C7.[1] Fluorine is preferred due to its small van der Waals radius (1.47 Å vs. 1.20 Å for H), which minimizes steric clash while blocking CYP oxidation.

  • Mechanism: The strong C-F bond (approx. 116 kcal/mol) resists homolytic cleavage by the CYP Compound I radical.

Strategy B: Deuteration ( -Methyl)

If N-demethylation is identified as a significant clearance route (confirmed via MetID), replace the N-methyl group with a trideuteromethyl (


) group.[1]
  • Mechanism: The Kinetic Isotope Effect (KIE).[3] Breaking a C-D bond is 6–9 times slower than a C-H bond.

  • Application: Useful when the N-methyl is essential for binding affinity and cannot be removed.[1]

Strategy C: Electronic Deactivation

Introduce electron-withdrawing groups (EWGs) such as


, 

, or

at positions C4, C5, or C6.[1]
  • Mechanism: EWGs reduce the electron density of the benzene ring, making it a poorer substrate for electrophilic oxidation by CYP enzymes.

Visualization: Optimization Workflow

OptimizationStrategy Start Hit Compound (High Clearance) Assay MetID Study (Microsomes/Hepatocytes) Start->Assay Decision Identify Major Soft Spot Assay->Decision Route1 Ring Hydroxylation (C7/C5) Decision->Route1 M+16 detected Route2 N-Demethylation Decision->Route2 M-14 detected Sol1 Strategy: C-Fluorination or C-Chlorination Route1->Sol1 Sol2 Strategy: Deuteration (-CD3) or N-Ethyl Route2->Sol2 Validation Re-test CLint & Potency Sol1->Validation Sol2->Validation

Caption: Decision tree for optimizing 1-methyl-1H-indazole stability based on metabolite identification.

Experimental Protocols

Microsomal Stability Assay (Protocol)

This assay determines the intrinsic clearance (


) and half-life (

).[1]

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).[1]
    
  • Phosphate Buffer (100 mM, pH 7.4).

  • Test Compound (1-methyl-1H-indazole derivative).[1][4][5][6]

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer. Add test compound (final conc. 1 µM, <0.1% DMSO). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately transfer aliquots into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .[1]
    
    
Metabolite Identification (MetID)

To confirm if the instability is due to N-demethylation or ring oxidation:

  • Incubation: Perform the assay as above but at a higher concentration (10 µM) for 60 min to accumulate metabolites.

  • Detection: Use High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).[1]

  • Data Interpretation:

    • Parent Mass (

      
      ):  Target compound.
      
    • 
       Da:  Indicates Hydroxylation (Ring oxidation).[1] Action: Block ring.
      
    • 
       Da:  Indicates Demethylation (Loss of 
      
      
      
      ).[1] Action: Deuterate or Steric hindrance.[7]

References

  • Bloomer, J. C., et al. (1994). "Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron." British Journal of Clinical Pharmacology, 38(6), 557–566.

  • Nakai, D., et al. (2005). "CYP1A1 is a major enzyme responsible for the metabolism of granisetron in human liver microsomes."[8] Drug Metabolism and Disposition.

  • Gaillard, P., et al. (2025). "Indazole Scaffolds in Drug Discovery: A Review of Synthetic Strategies and Biological Activities." Molecules.
  • BenchChem Technical Support. (2025). "Enhancing the Metabolic Stability of 1H-Indazole-3-Carboxamide Compounds."

  • Kalgutkar, A. S., et al. (2005).[9] "Metabolism-Guided Drug Design and Optimization: Strategies and Tactics." Chemical Reviews. (Standard text for optimization strategies).

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic N-Methylation of Indazole Carboxylic Esters for Pharmaceutical Research

The Core Challenge: Regioselectivity in Indazole Alkylation The N-methylation of an indazole presents a classic chemical challenge due to the presence of two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation freq...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: Regioselectivity in Indazole Alkylation

The N-methylation of an indazole presents a classic chemical challenge due to the presence of two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation frequently results in a mixture of N1 and N2 regioisomers, which can be difficult to separate, leading to reduced yields of the desired product.[1][2][3]

This behavior is rooted in the annular tautomerism of the indazole ring, which exists as an equilibrium between the 1H-indazole and 2H-indazole forms. The 1H-tautomer is generally the more thermodynamically stable form.[4][2][3]

  • N1-Alkylation (Thermodynamic Control): Conditions that allow the reaction to reach thermodynamic equilibrium typically favor the formation of the more stable N1-methylated product.[5][6]

  • N2-Alkylation (Kinetic Control): The N2 position is often more kinetically accessible for neutral indazoles.[5] Therefore, reactions under kinetic control can favor the N2-methylated product.

The regiochemical outcome is a delicate interplay of factors including the choice of base, solvent, methylating agent, and the electronic and steric properties of substituents on the indazole ring.[1][2] For indazole carboxylic esters, the ester group itself plays a pivotal role in directing the reaction, particularly under specific basic conditions.

Strategic Pathways for N-Methylation

The following diagram illustrates the decision-making process for the regioselective N-methylation of a generic indazole carboxylic ester.

G cluster_input START cluster_decision OBJECTIVE cluster_protocols PROTOCOLS cluster_output PRODUCT Start Indazole Carboxylic Ester Decision Desired Regioisomer? Start->Decision N1_Protocol Protocol 1: Chelation-Controlled N1-Methylation (Thermodynamic Product) Decision->N1_Protocol  N1-Isomer   N2_Protocol Protocol 2: Acid-Promoted N2-Methylation (Kinetic Product) Decision->N2_Protocol  N2-Isomer   Product_N1 N1-Methyl Indazole Carboxylic Ester N1_Protocol->Product_N1 Product_N2 N2-Methyl Indazole Carboxylic Ester N2_Protocol->Product_N2

Caption: Decision workflow for selecting an N-methylation protocol.

Protocol 1: Selective N1-Methylation via Chelation Control

This protocol is the method of choice for obtaining N1-methylated indazole-3-carboxylic esters and related substrates with electron-withdrawing groups at the C3 position. The high regioselectivity is achieved through a phenomenon known as chelation control.

Mechanistic Insight: The use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) is critical.[7][8] After deprotonation of the indazole, the sodium cation (Na⁺) is believed to coordinate with the N2 nitrogen and the proximal oxygen atom of the C3-ester group. This chelation sterically encumbers the N2 position, effectively blocking it from the methylating agent and directing the electrophile exclusively to the N1 position.[2][3] This strategy has demonstrated exceptional N1 selectivity (>99%) for various 3-substituted indazoles.[1][7]

Detailed Experimental Protocol (N1-Methylation)
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the indazole carboxylic ester (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a solution of approximately 0.1-0.2 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolves.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back down to 0 °C. Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure N1-methylated indazole carboxylic ester.[1][6]

G Start Indazole Ester in THF Add_NaH 1. Add NaH (1.2 eq) 2. Stir @ 0°C -> RT Start->Add_NaH Deprotonation Formation of Sodium Indazolide Add_NaH->Deprotonation Add_MeX 1. Add Me-I or Me2SO4 (1.1 eq) 2. Stir @ 0°C -> RT Deprotonation->Add_MeX Alkylation N1-Methylation Reaction Add_MeX->Alkylation Quench Quench with sat. NH4Cl (aq) Alkylation->Quench Workup Extraction & Purification Quench->Workup Product Pure N1-Methylated Product Workup->Product

Caption: Experimental workflow for selective N1-methylation.

Protocol 2: Selective N2-Methylation using Trichloroacetimidate

Achieving high selectivity for the N2 position often requires moving away from basic conditions that favor the thermodynamic N1 product. A modern and highly effective method involves the use of methyl 2,2,2-trichloroacetimidate under acidic promotion.[5][9]

Mechanistic Insight: This reaction proceeds under mild acidic conditions, often promoted by a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH). The trichloroacetimidate is first protonated on the imide nitrogen, making it a highly reactive electrophile. The indazole, acting as a nucleophile, then attacks the methyl group. The kinetic preference for attack by the N2 lone pair of the neutral indazole leads to the formation of the N2-methylated product with high selectivity.[9][10] This method avoids the formation of the N1 isomer.

Detailed Experimental Protocol (N2-Methylation)
  • Preparation: To a solution of the indazole carboxylic ester (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), add methyl 2,2,2-trichloroacetimidate (1.5 equiv).

  • Catalyst Addition: Cool the mixture to 0 °C. Add the acid promoter (e.g., TfOH or Cu(OTf)₂, 0.1-0.2 equiv) dropwise.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Work-up: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the pure N2-methylated indazole product.

Comparative Summary of Methylation Protocols

FeatureProtocol 1: N1-Selective (Chelation Control)Protocol 2: N2-Selective (Acid-Promoted)Alternative: "Green" Methylation
Target Isomer N1 (Thermodynamic)N2 (Kinetic)Typically N1, can be mixture
Key Reagents Base: NaHMethylating Agent: MeI, Me₂SO₄Promoter: TfOH, Cu(OTf)₂Methylating Agent: Methyl 2,2,2-trichloroacetimidateBase: DABCO, K₂CO₃Methylating Agent: Dimethyl Carbonate (DMC)
Solvent Anhydrous THFAnhydrous CH₂Cl₂, DCEDMF
Temperature 0 °C to Room Temp0 °C to Room TempReflux (e.g., 95-120 °C)
Regioselectivity Excellent (>99:1 for C3-esters)[1][7]Excellent (>98:2)[9]Variable, often requires optimization[6][11]
Advantages High selectivity, well-established, reliable for specific substrates.High selectivity for N2, mild conditions, avoids strong base.Low toxicity of DMC, environmentally friendly.[12]
Disadvantages Requires handling of pyrophoric NaH, sensitive to moisture.Trichloroacetimidate reagent is specialized.Can require higher temperatures and longer reaction times, selectivity can be an issue.[13]

Troubleshooting Common Issues

  • Low Yield or Incomplete Reaction: Ensure all reagents and solvents are anhydrous, particularly for the NaH protocol.[1] In some cases, gentle warming (e.g., to 50 °C) after the addition of the methylating agent may be necessary to drive the reaction to completion.[3]

  • Mixture of N1/N2 Isomers: If a mixture is obtained using the NaH/THF protocol, it may indicate incomplete chelation control. Ensure the stoichiometry of NaH is sufficient. Using a different base/solvent system like K₂CO₃ in DMF is known to produce mixtures.[1][13] For N2 selectivity, ensure the reaction is run under the specified acidic conditions, as any basic residue can lead to competing pathways.

  • Difficulty in Product Separation: N1 and N2 isomers can sometimes have similar polarities. Careful optimization of the solvent system for column chromatography is essential for achieving good separation.

Conclusion

The regioselective N-methylation of indazole carboxylic esters is a solvable challenge that hinges on a rational choice of reagents and reaction conditions. For the synthesis of the thermodynamically favored N1-methyl isomer , a chelation-controlled strategy using sodium hydride in THF is exceptionally robust and selective, particularly when an ester group is present at the C3 position.[1][2][7] Conversely, to access the kinetically favored N2-methyl isomer , an acid-promoted reaction with methyl 2,2,2-trichloroacetimidate provides a highly selective and modern alternative.[9] By understanding the underlying mechanistic principles, researchers can confidently navigate the synthesis of these critical pharmaceutical building blocks.

References

  • Kavala, V., et al. (2015). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. Retrieved from [Link]

  • Smith, C. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Retrieved from [Link]

  • Keeting, S., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements. Retrieved from [Link]

  • Keating, S. E. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]

  • Tiwari, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Retrieved from [Link]

  • Wu, Y., et al. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. ResearchGate. Retrieved from [Link]

  • Palmer, M. H., et al. (1975). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]

  • Keating, S. E., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Smith, C. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Retrieved from [Link]

  • Bernard, A. A., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Retrieved from [Link]

  • Leest, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Retrieved from [Link]

  • Chen, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Retrieved from [Link]

  • Kumar, M. S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. Retrieved from [Link]

  • Ouci, H., et al. (2022). Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET and molecular docking studies. Organic and Medicinal Chemistry Letters. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.
  • Le, C. V., et al. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Keating, S. E., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Retrieved from [Link]

Sources

Application

Application Note: Crystallization &amp; Purification of Methyl 1-methyl-1H-indazole-3-carboxylate

This Application Note and Protocol is designed for the purification of Methyl 1-methyl-1H-indazole-3-carboxylate , a critical intermediate in the synthesis of 5-HT3 receptor antagonists like Granisetron. [1] Abstract The...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the purification of Methyl 1-methyl-1H-indazole-3-carboxylate , a critical intermediate in the synthesis of 5-HT3 receptor antagonists like Granisetron.

[1]

Abstract

The methylation of 1H-indazole-3-carboxylate derivatives is a regioselective challenge, typically yielding a mixture of the desired N1-isomer (Methyl 1-methyl-1H-indazole-3-carboxylate) and the undesired N2-isomer . While column chromatography is effective for small scales, it is cost-prohibitive at process scale. This guide details a thermodynamic crystallization protocol exploiting the lattice energy differences between the N1 and N2 isomers. Using a hot-swish and cooling crystallization technique with non-polar alkane solvents (Isooctane/Petroleum Ether), researchers can achieve >99.5% regio-purity and remove unreacted starting materials.

Introduction & Physicochemical Context

The Target Molecule
  • Compound: Methyl 1-methyl-1H-indazole-3-carboxylate

  • CAS: 43120-28-1[1][2]

  • Molecular Weight: 190.20 g/mol

  • Target Melting Point: 78–79 °C (N1-isomer)[3]

  • Key Impurity: Methyl 2-methyl-2H-indazole-3-carboxylate (N2-isomer)

The Purification Challenge

The alkylation of indazoles involves a tautomeric equilibrium. Under standard basic conditions (NaH/MeI or K2CO3/DMS), the N1-alkylation is favored electronically, but steric and solvent effects often lead to 10–20% formation of the N2-isomer.

  • N1-Isomer (Target): Higher symmetry, better packing efficiency, higher melting point (~78°C).

  • N2-Isomer (Impurity): Often an oil or low-melting solid at room temperature, higher solubility in non-polar solvents.

Mechanism of Purification: This protocol relies on the solubility differential in aliphatic hydrocarbons. The N1-isomer crystallizes readily from hot isooctane, whereas the N2-isomer remains solvated in the mother liquor due to its disrupted crystal lattice potential.

Experimental Workflow (Graphviz)

The following diagram outlines the critical decision pathways for the purification process.

PurificationWorkflow Start Crude Reaction Mixture (N1 + N2 Isomers + Salts) Workup Aq. Workup & Extraction (DCM or EtOAc) Start->Workup Evap Evaporation to Viscous Oil/Solid Workup->Evap SolventAdd Add Crystallization Solvent (Isooctane or Pet. Ether) Evap->SolventAdd Reflux Heat to Reflux (80-90°C) Dissolve completely SolventAdd->Reflux Cooling Controlled Cooling (10°C/hour to 0-5°C) Reflux->Cooling Seeding at 50°C Filter Vacuum Filtration (Cold Wash) Cooling->Filter Analysis HPLC / NMR Analysis Filter->Analysis Decision Purity > 99%? Analysis->Decision Recryst Recrystallize (Repeat Process) Decision->Recryst No (N2 > 1%) Final Final Product (White Needles) Decision->Final Yes Recryst->SolventAdd

Caption: Workflow for the isolation of Methyl 1-methyl-1H-indazole-3-carboxylate, emphasizing the iterative loop for regio-isomer removal.

Detailed Protocols

Protocol 1: Solvent Selection & Solubility Screening

Before processing the entire batch, validate the solvent system on a 100 mg scale.

Solvent SystemSolubility (Hot)Solubility (Cold)Selectivity (N1 vs N2)Recommendation
Isooctane HighLowExcellent Primary Choice
Petroleum Ether (60-90) ModerateVery LowGoodAlternative (lower BP)
Ethyl Acetate/Hexane (1:4) HighModerateModerateUse if oiling out occurs
Methanol Very HighModeratePoorNot recommended (co-crystallizes isomers)
Protocol 2: Core Crystallization Procedure

Scale: 10 g Crude Input (Theoretical) Equipment: 3-neck round bottom flask, reflux condenser, mechanical stirrer/magnetic bar, oil bath.

Step-by-Step Methodology:

  • Crude Preparation:

    • Ensure the crude crude material is fully dried. Residual DCM or EtOAc can increase the solubility of the N2 impurity, preventing the N1 isomer from crystallizing effectively.

    • Checkpoint: The crude should be a solid or a thick, semi-solid paste, not a free-flowing liquid.

  • Dissolution (The "Hot Swish"):

    • Add Isooctane (5–7 mL per gram of crude) to the flask.

    • Heat the mixture to reflux (~98–99 °C).

    • Observation: The N1 isomer melts at ~79 °C. At reflux, you may see a biphasic system (molten oil in solvent) initially. Stir vigorously until the oil phase dissolves into the hot solvent.

    • Troubleshooting: If a dark oily residue persists and does not dissolve, it is likely polymeric heavy impurities. Decant the hot clear supernatant into a clean flask, leaving the tar behind.

  • Controlled Cooling (Nucleation):

    • Remove the heat source and allow the flask to cool slowly to 50–60 °C.

    • Seeding (Critical): At ~55 °C, add a seed crystal of pure Methyl 1-methyl-1H-indazole-3-carboxylate (0.1% w/w).

    • Why? Seeding prevents "oiling out" (Liquid-Liquid Phase Separation) and promotes the growth of defined crystal lattices which exclude the N2 isomer.

  • Crystallization:

    • Continue cooling to room temperature (20–25 °C) over 2 hours.

    • Once a heavy slurry forms, cool further in an ice-water bath (0–5 °C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the slurry using a Büchner funnel.

    • Wash: Wash the filter cake with cold Isooctane (0 °C). Do not use room temp solvent as it will redissolve the product.

    • The mother liquor (filtrate) will contain the majority of the N2-isomer and other impurities.

  • Drying:

    • Dry the white crystalline solid under vacuum (40 °C) for 4 hours.

    • Target Yield: 55–70% (from crude).

    • Target Appearance: White to off-white needles or blocks.

Protocol 3: Troubleshooting "Oiling Out"

If the product comes out of solution as an oil droplet rather than a crystal:

  • Re-heat the mixture until clear.

  • Add a small amount of Ethyl Acetate (1–2% v/v relative to Isooctane). This increases the polarity slightly, keeping the oil in solution longer and allowing the crystal nucleation to occur before phase separation.

  • Seed vigorously at a temperature slightly below the saturation point.

Analytical Validation

HPLC Criteria
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Gradient Acetonitrile/Water (0.1% TFA). 10% to 90% ACN over 15 mins.

  • Detection: UV @ 254 nm.

  • Acceptance:

    • N1-Isomer (Main Peak): > 99.0% area.[4]

    • N2-Isomer (RRT ~0.9 or ~1.1 depending on pH): < 0.5% area.

H-NMR Interpretation (CDCl3, 400 MHz)

Distinguishing N1 vs N2 methylation is definitive via NMR.

  • N1-Methyl (Target): Singlet typically at 4.05 – 4.15 ppm .

  • N2-Methyl (Impurity): Singlet typically at 4.20 – 4.35 ppm (often downfield due to adjacent nitrogens).

  • Validation: Integration of these two peaks provides a molar ratio of the isomers.

References

  • Vertex Chem . Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid methyl ester. PrepChem. Available at: [Link] (Accessed Oct 2025).

  • National Institutes of Health (NIH) . Crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid. PMC. Available at: [Link] (Accessed Oct 2025).

  • Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid (EP1484321A1).

Sources

Technical Notes & Optimization

Troubleshooting

minimizing N2-isomer byproducts in indazole methylation

A Guide to Minimizing N2-Isomer Byproducts and Achieving Regioselective N1-Methylation Welcome to the technical support center for synthetic chemistry applications. As a Senior Application Scientist, I understand that ac...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing N2-Isomer Byproducts and Achieving Regioselective N1-Methylation

Welcome to the technical support center for synthetic chemistry applications. As a Senior Application Scientist, I understand that achieving high regioselectivity in the N-alkylation of indazoles is a common yet significant challenge for researchers in medicinal chemistry and drug development.[1][2][3] The formation of undesired N2-isomers not only complicates purification but also adversely impacts the yield of your target N1-alkylated compound.[2][3]

This guide is structured to provide direct, actionable insights into this problem. We will move from foundational principles in our FAQ section to specific, hands-on advice in the Troubleshooting Guide, equipping you with the knowledge to control the regiochemical outcome of your indazole methylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is indazole methylation often unselective, yielding both N1 and N2 isomers?

This is the central challenge. The indazole scaffold possesses two nucleophilic nitrogen atoms (N1 and N2).[4] Upon deprotonation with a base, it forms a mesomeric anion where the negative charge is delocalized across both nitrogens. This allows an incoming electrophile, like a methylating agent, to attack either position. The resulting product distribution (N1:N2 ratio) is dictated by a delicate balance of kinetic and thermodynamic factors, steric hindrance, and the electronic properties of the indazole ring itself.[5][6]

Q2: What is the fundamental difference between the N1- and N2-methylated products in terms of stability?

In most cases, the 1H-indazole tautomer is more thermodynamically stable than the 2H-tautomer.[2][6][7][8] Consequently, the N1-methylated indazole is typically the thermodynamically favored and more stable product.[8][9] The N2-isomer is often the product of kinetic control, meaning it is formed faster under certain conditions but is less stable overall.[8][10] Your goal in minimizing the N2-byproduct is to establish reaction conditions that favor thermodynamic control.

Q3: How do reaction conditions influence whether the kinetic (N2) or thermodynamic (N1) product is formed?

Reaction conditions are the primary tools for controlling regioselectivity.

  • Thermodynamic Control (Favors N1): Conditions that allow for equilibration between the N1 and N2 products (or their transition states) will ultimately favor the more stable N1 isomer. This is often achieved using strong, non-nucleophilic bases in aprotic, non-polar solvents, which can promote the formation of specific ion-pairing intermediates that guide the reaction pathway.[2][9]

  • Kinetic Control (Favors N2): Conditions where the initial, fastest reaction is locked in tend to favor the N2 isomer. The N2 lone pair is often considered more sterically accessible in the neutral indazole, making it a faster point of attack under certain conditions, such as the Mitsunobu reaction or under some acidic alkylation protocols.[8][11]

Troubleshooting Guide: High N2-Isomer Formation

This section addresses the most common issue: an unacceptably high ratio of the undesired N2-isomer in your product mixture.

Problem: My reaction produces a significant amount of the N2-methylated byproduct (e.g., N1:N2 ratio is less than 90:10).

This is a classic regioselectivity issue. Let's break down the probable causes and their corresponding solutions.

Probable Cause 1: Suboptimal Base and Solvent Combination. This is the most critical factor influencing the N1/N2 ratio.[5][6][7] Using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF or DMSO often leads to poor selectivity.[7][12] For instance, a typical reaction with K₂CO₃ in DMF can result in an N1:N2 ratio as low as 58:42.[12] These conditions do not adequately control the conformation of the indazole anion to favor N1 attack.

Solution 1: Switch to a Thermodynamically-Controlled System. The most widely validated system for high N1-selectivity is Sodium Hydride (NaH) in Tetrahydrofuran (THF) .[1][5][6][13]

  • Why it works: The small sodium cation is believed to form a "tight ion pair," coordinating with the N2 nitrogen and any electron-rich group at the C3 position. This coordination shell creates significant steric hindrance around the N2 position, effectively blocking the methylating agent and directing it exclusively to N1.[5]

  • Expected Outcome: For many indazoles, especially those with C3-substituents like carboxymethyl or tert-butyl groups, this method can achieve >99% N1-regioselectivity.[1][5][13]

Probable Cause 2: Unfavorable Electronic or Steric Profile of the Indazole Substrate. The substituents on your indazole ring play a major role.

  • Steric Effects: A lack of steric bulk around the N1 position can make N2-attack more competitive. Conversely, bulky groups at C7 can hinder access to N1, favoring N2.

  • Electronic Effects: Electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me) are known to strongly favor the formation of the N2-isomer, sometimes with ≥96% selectivity.[1][3][13]

Solution 2: Leverage Substituent Effects or Modify Strategy.

  • For C3-Substituted Indazoles: If your substrate has a C3 substituent, the NaH/THF system is highly recommended and likely to solve your problem.[1][13]

  • For C7-Substituted Indazoles: If you have an electron-withdrawing group at C7, direct methylation will likely continue to favor N2. In this challenging case, consider a multi-step synthetic strategy, such as installing a protecting group or altering the synthesis to introduce the methyl group before forming the indazole ring.

  • Reductive Amination Approach: A newer, highly selective method involves a two-step reductive amination using an aldehyde (e.g., isobutyraldehyde for an isobutyl group) followed by hydrogenation.[12] This thermodynamically-driven process has shown excellent N1 selectivity across a broad range of indazoles and avoids detectable N2-isomer formation.[12][14]

Probable Cause 3: The Reaction Is Not Reaching Thermodynamic Equilibrium. Sometimes, even with a decent system, the reaction time or temperature is insufficient to allow the initially formed kinetic (N2) product to revert and form the more stable thermodynamic (N1) product.

Solution 3: Adjust Reaction Parameters.

  • Increase Reaction Time: Monitor the reaction over a longer period. Taking aliquots every few hours can help you determine if the N1:N2 ratio improves over time.

  • Increase Temperature: Gently increasing the reaction temperature (e.g., from room temperature to 40-50 °C) can sometimes provide the energy needed to overcome the barrier for isomerization from the N2 to the N1 product. Use with caution to avoid side reactions.

Data Summary: Impact of Conditions on N1/N2 Selectivity

The following table summarizes typical outcomes based on published data, illustrating the critical impact of reaction conditions.

Indazole SubstrateBaseSolventMethylating AgentApprox. N1:N2 RatioReference
3-Carboxymethyl-1H-indazoleNaHTHFAlkyl Bromide>99 : 1[1][13]
3-tert-Butyl-1H-indazoleNaHTHFAlkyl Bromide>99 : 1[1][13]
5-Bromo-6-methoxy-1H-indazoleK₂CO₃DMFIsobutyl Bromide58 : 42[12]
7-Nitro-1H-indazoleNaHTHFAlkyl Bromide4 : 96[1][13]
3-Methyl-6-nitro-1H-indazoleNaHTHFMethyl IodideN1 Favored[9]
3-Methyl-6-nitro-1H-indazoleDABCODMFDimethyl CarbonateN2 Favored[9]

Visualizing the Reaction Pathway and Troubleshooting

To better understand the process, the following diagrams illustrate the core concepts.

G cluster_0 Indazole Indazole Substrate Anion Indazole Anion (Delocalized Charge) Indazole->Anion + Base - H⁺ Base Base (e.g., NaH) N1_Product N1-Methyl Indazole (Thermodynamic Product) Anion->N1_Product N2_Product N2-Methyl Indazole (Kinetic Product) Anion->N2_Product Path B Favored by less- coordinating conditions Me_I Methylating Agent (e.g., MeI)

Caption: Reaction pathways for indazole methylation.

G start Problem: High N2-Isomer Formation q1 What base/solvent are you using? start->q1 a1_weak Weak base (K₂CO₃, Cs₂CO₃) in polar solvent (DMF) q1->a1_weak a1_strong Strong base (NaH) in non-polar (THF) q1->a1_strong sol1 SOLUTION: Switch to NaH in THF to favor thermodynamic control. a1_weak->sol1 q2 What are the ring substituents? a1_strong->q2 a2_c3 Bulky or coordinating group at C3. q2->a2_c3 a2_c7 Electron-withdrawing group at C7. q2->a2_c7 sol2 NaH/THF system is ideal. High N1-selectivity expected. a2_c3->sol2 sol3 WARNING: Direct alkylation will strongly favor N2. Consider alternative synthetic strategy. a2_c7->sol3

Caption: Troubleshooting workflow for poor N1-selectivity.

Experimental Protocols

The following are generalized protocols based on highly successful literature procedures. Always adapt reagent quantities to your specific substrate's molecular weight and stoichiometry.

Protocol 1: High N1-Selectivity Methylation (Thermodynamic Control)

This protocol is adapted from procedures known to give excellent N1-selectivity.[1][9][13]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add your substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (approx. 10 mL per 1 g of indazole). Stir to dissolve or suspend the starting material.

  • Deprotonation: Cool the mixture to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Anion Formation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30-60 minutes. The mixture may become a clearer solution or remain a slurry.

  • Methylation: Cool the mixture back down to 0 °C. Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 2-12 hours).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the pure N1-methylated indazole.

Protocol 2: Selective N2-Methylation (Kinetic Control Example)

This protocol is provided for context, as it is designed to selectively produce the N2-isomer, which is a key intermediate for some pharmaceutical agents like Pazopanib.[9]

  • Preparation: In a round-bottom flask, dissolve the 1H-indazole (1.0 equiv) and triethylenediamine (DABCO, 1.0 equiv) in N,N-Dimethylformamide (DMF).

  • Reagent Addition: Stir the mixture at room temperature for 15 minutes. Then, slowly add dimethyl carbonate (DMC, 1.2 equiv) dropwise.

  • Reaction: Heat the reaction to reflux and stir for 6 hours or until completion as monitored by TLC or LC-MS.

  • Isolation: Cool the mixture to room temperature. Add water to precipitate the product.

  • Purification: Collect the solid product by filtration and dry to obtain the N2-methylated indazole.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole.
  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • O'Donovan, P., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Semantic Scholar.
  • O'Donovan, P., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
  • O'Donovan, P., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
  • BenchChem. (n.d.). Troubleshooting regioselectivity in indazole synthesis.
  • St-Amant, G., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
  • Jaffari, G. A., & Nunn, A. J. (n.d.). Methylation of Indazoles and Related Reactions. RSC Publishing.
  • St-Amant, G., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC - NIH.
  • O'Donovan, P., et al. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
  • Clemens, J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
  • Jaffari, G. A., & Nunn, A. J. (n.d.). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • ResearchGate. (2025). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Request PDF.
  • Dong, L., et al. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
  • O'Donovan, P., et al. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • BenchChem. (n.d.). Technical Support Center: Regioselective Alkylation of Indazoles.
  • BenchChem. (n.d.). how to avoid N-1 vs N-2 isomerization in indazole synthesis.
  • ResearchGate. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.

Sources

Optimization

Technical Support Center: Purification of Crude Methyl 1-methyl-1H-indazole-3-carboxylate

Case ID: IND-PUR-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2][3] Executive Summary & Diagnostic Triage User Context: You are synthesizing or purifying Methyl 1-methyl-1H-indazole-3-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-PUR-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2][3]

Executive Summary & Diagnostic Triage

User Context: You are synthesizing or purifying Methyl 1-methyl-1H-indazole-3-carboxylate (CAS: 1000373-79-4 or related derivatives). This is a critical intermediate for 5-HT3 antagonists (e.g., Granisetron) and various kinase inhibitors.[1][2]

The Core Challenge: The methylation of the indazole ring is regioselective but rarely regiospecific.[2] The crude reaction mixture typically contains the desired N1-isomer , the undesired N2-isomer , unreacted starting material, and hydrolysis byproducts (carboxylic acids).[1][2]

Diagnostic Checklist: What is your impurity profile?
Symptom / ObservationProbable ImpurityDiagnostic Signal (1H NMR / TLC)
Lower Melting Point (< 78°C) or "Mushy" SolidN2-Isomer (Methyl 2-methyl-2H-indazole-3-carboxylate)NMR: N-Methyl singlet often shifts downfield (approx 4.1-4.2 ppm) compared to N1 (approx 4.0 ppm).[1][2][3] TLC: Distinct spot, usually more polar than N1.[2]
Broad Melting Point / Acidic pHCarboxylic Acid (Hydrolysis Product)TLC: Streaking spot near baseline.[1][2] Solubility: Soluble in aq.[2][3] NaHCO3.
Pink/Red Discoloration Oxidation/Trace Metals Visual inspection only.[2][3] Often trace transition metals (Pd, Cu) or phenolic oxidation.[2]
Starting Material Presence Unmethylated Indazole NMR: Presence of broad singlet >10 ppm (NH).[2]

Critical Workflow: Regioisomer Separation (N1 vs. N2)

The most persistent issue in this chemistry is separating the thermodynamically favored N1-methyl product from the kinetically formed N2-methyl byproduct.[1][2][3]

Mechanism of Action
  • Thermodynamic Control (N1): Favored by high temperatures, polar aprotic solvents, and allowing equilibration.[2]

  • Kinetic Control (N2): Favored by lower temperatures, specific alkylating agents (e.g., Meerwein salts), or steric hindrance.[2]

Purification Protocol A: Selective Recrystallization (Scalable)

Recommended for >5g scale where chromatography is costly.[1][2]

Principle: The N1-isomer typically exhibits lower solubility in non-polar hydrocarbons compared to the N2-isomer and other impurities.[1][2][3]

  • Solvent Selection: Use Isooctane (2,2,4-Trimethylpentane) or Petroleum Ether .[1][2]

  • Dissolution:

    • Take the crude solid.[2][3][4]

    • Add Isooctane (approx. 5-10 mL per gram of crude).[1][2][3]

    • Heat to reflux (99°C) until full dissolution.[2] Note: If a small amount of dark oil remains insoluble, decant the hot supernatant.[2]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature (25°C) over 2 hours.

    • Critical Step: Do not shock-cool in an ice bath immediately; this traps the N2 isomer.[1][2][3]

    • Once solids appear, cool to 0-5°C for 30 minutes.

  • Filtration: Filter the white needles.[2][3] Wash with cold Isooctane.[2][3]

  • Validation: Check Melting Point. Pure N1 isomer mp: 78–79°C [1].[1][2][3]

Purification Protocol B: Flash Chromatography (High Purity)

Recommended for <5g scale or difficult separations.[1][2]

  • Stationary Phase: Silica Gel (230-400 mesh).[2][3]

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .[2][3]

    • Start: 100% Hexanes.[2][3]

    • Ramp: 0% to 30% EtOAc over 20 CV (Column Volumes).

  • Elution Order:

    • Fraction 1 (Fastest): Unreacted Alkyl Halides (if any).

    • Fraction 2: N1-Isomer (Desired Product) — Typically less polar.[1][2][3]

    • Fraction 3: N2-Isomer (Impurity) — Typically more polar.[1][2][3]

    • Fraction 4: Unreacted Starting Material (NH).[2]

Troubleshooting Logic Map

PurificationLogic Start Crude Methyl 1-methyl-1H-indazole-3-carboxylate Analysis Analyze Purity (TLC/HPLC) Start->Analysis Decision1 Major Impurity? Analysis->Decision1 Path_Acid Acid (Hydrolysis) Decision1->Path_Acid Low Rf Spot Path_N2 N2-Isomer (Regio) Decision1->Path_N2 Close Rf Spot Path_Color Colored/Metals Decision1->Path_Color Pink/Dark Action_Wash Wash: Dissolve in EtOAc, Wash with sat. NaHCO3 Path_Acid->Action_Wash Action_Recryst Recrystallize: Reflux in Isooctane, Slow Cool Path_N2->Action_Recryst Action_Carbon Treatment: Activated Carbon or Celite Filtration Path_Color->Action_Carbon Final Pure Product (mp 78-79°C) Action_Wash->Final Action_Recryst->Final Action_Carbon->Final

Caption: Decision tree for selecting the appropriate purification method based on impurity profile.

Chemical Impurity Removal Protocols

Scenario: Hydrolysis (Carboxylic Acid Impurity)

Symptom: High polarity spot on TLC, broad melting point.[1][2]

Indazole esters are prone to hydrolysis under strong basic conditions (e.g., if NaOH was used during workup).[2]

  • Dissolve: Dissolve crude in Ethyl Acetate (EtOAc).

  • Wash: Wash organic layer 2x with Saturated Sodium Bicarbonate (NaHCO3) .[2]

    • Why? The carboxylic acid (pKa ~4) will deprotonate and move to the aqueous layer.[2] The ester remains in the organic layer.[2][3]

  • Dry: Dry over Anhydrous Na2SO4 and concentrate.

Scenario: Unreacted Starting Material (NH-Indazole)

Symptom: NH signal in NMR.[1][2][3]

  • Acidity Exploitation: The N-H proton of the starting indazole is weakly acidic (pKa ~14).[2]

  • Wash: If the impurity level is low (<5%), wash the EtOAc solution with 0.5 M NaOH (Cold/Rapid).[2]

    • Warning: Prolonged exposure to NaOH will hydrolyze your ester product.[2][3] Perform this wash quickly (< 2 mins) and immediately neutralize with water/brine.[2]

  • Alternative: If impurity is high, revert to Column Chromatography (Protocol B).

Frequently Asked Questions (FAQs)

Q: Why is my product turning pink/red upon storage? A: Indazoles are nitrogen-rich heterocycles that can undergo slow oxidation or complexation with trace transition metals (especially if Pd-catalyzed coupling was performed upstream).[1][2][3]

  • Fix: Dissolve in EtOAc, treat with Activated Charcoal (10% w/w) for 30 minutes at 50°C, filter through a Celite pad, and recrystallize.

Q: I used NaH/DMF for methylation, and I can't get rid of the oil. What is it? A: DMF (Dimethylformamide) has a high boiling point (153°C) and sticks to the product. Residual DMF can prevent crystallization.[2][3]

  • Fix: Dissolve the oil in EtOAc and wash 3x with Water or 5% LiCl solution .[1][2] The LiCl helps partition DMF into the aqueous phase.[2][3]

Q: Can I use Methanol for recrystallization? A: Yes, but with caution. Methanol is a polar protic solvent.[2][3] While it is excellent for removing inorganic salts, the solubility difference between N1 and N2 isomers is less pronounced in MeOH than in Isooctane.[2] If using MeOH, use a MeOH:Water (7:3) mixture to force precipitation [2].[2]

Q: How do I confirm I have the N1 isomer and not N2? A: NOESY NMR is the gold standard.[2]

  • N1-Methyl: You will see a NOE correlation between the Methyl group protons and the proton at position C7 (the benzene ring proton closest to the nitrogen).[1][2]

  • N2-Methyl: You will see a NOE correlation between the Methyl group protons and the proton at position C3 (if H) or lack of correlation to the benzene ring.[1][2]

References

  • PrepChem. (n.d.).[2] Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid methyl ester. Retrieved from [Link]

  • Google Patents. (2004).[2] Process for preparing 1-methylindazole-3-carboxylic acid (EP1484321A1). Retrieved from

  • Beilstein Journals. (2024).[2] Regioselective alkylation of a versatile indazole. Beilstein J. Org.[2][3] Chem. Retrieved from [Link][2]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Difficult-to-Separate Indazole Isomers

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the purification of indazole isomers. This guide is designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the purification of indazole isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in separating these structurally similar compounds. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these common purification hurdles.

Introduction: The Challenge of Indazole Isomer Separation

Indazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The synthesis of substituted indazoles often yields a mixture of regioisomers, most commonly the N1- and N2-substituted products.[4][5][6] These isomers frequently exhibit very similar physical and chemical properties, such as polarity, solubility, and boiling points, making their separation a significant challenge.[7][8] Standard purification techniques like column chromatography can be ineffective or lead to poor recovery and purity.[7] This guide provides practical strategies and detailed protocols to effectively separate these challenging isomer pairs.

Frequently Asked Questions (FAQs)

Q1: Why are N1 and N2 indazole isomers so difficult to separate by standard column chromatography?

A1: The primary difficulty lies in their similar polarities. The N1 and N2 isomers often have very close retention factors (Rƒ) on common stationary phases like silica gel. This is because the overall molecular shape and the distribution of electron density are very similar between the two isomers. As a result, they interact with the stationary phase in a nearly identical manner, leading to poor resolution and co-elution.[4][7]

Q2: What is the first step I should take when facing a difficult indazole isomer separation?

A2: Before attempting any large-scale purification, it is crucial to accurately characterize the isomeric mixture. This involves:

  • NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying the isomers present and determining their ratio.[9][10][11] Specific proton and carbon chemical shifts can be diagnostic for N1 and N2 substitution patterns.[10]

  • HPLC/UPLC Analysis: Develop an analytical High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method to resolve the isomers. This will be the foundation for developing a preparative HPLC method or for analyzing the purity of fractions from other purification techniques.[12][13][14]

  • Mass Spectrometry (MS): Confirm the molecular weight of the isomers to ensure no unexpected byproducts are present.[9][11]

Q3: Are there synthetic strategies to control the regioselectivity and avoid difficult separations altogether?

A3: Yes, modifying the synthetic route to favor the formation of one isomer is a highly effective strategy. The regioselectivity of N-alkylation or N-arylation can be influenced by:

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio.[4][5][15] For instance, using sodium hydride in THF often favors N1 alkylation.[4][5]

  • Directing Groups: The presence of certain substituents on the indazole ring can direct substitution to either the N1 or N2 position through steric or electronic effects.[4]

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the selection of the catalyst and ligands can have a profound impact on regioselectivity.[6]

Troubleshooting Purification Strategies

This section provides a problem-and-solution-oriented guide to the most common purification challenges.

Problem 1: My indazole isomers are inseparable by standard silica gel column chromatography.

Solution 1: Optimization of Chromatographic Conditions

If a complete separation is not achieved, systematic optimization of the chromatographic parameters is necessary.

  • Solvent System Screening: Experiment with a wide range of solvent systems with varying polarities and selectivities. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone). Adding a small amount of a third solvent, such as methanol or acetonitrile, can sometimes dramatically improve selectivity.

  • Gradient Elution: Employing a shallow gradient in flash chromatography can help resolve closely eluting compounds.[16]

  • Alternative Stationary Phases: If silica gel fails, consider other stationary phases. Normal-phase columns with different surface chemistry (e.g., diol, amino, or cyano-bonded silica) or reverse-phase chromatography may provide the necessary selectivity.[17]

Solution 2: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For particularly challenging separations, preparative HPLC is often the most effective solution.[13][18]

  • Column Selection: C18 columns are a common choice for reverse-phase separation of indazole isomers. Chiral stationary phases (CSPs) based on cellulose or amylose derivatives can be highly effective for separating enantiomeric indazole derivatives.[19]

  • Mobile Phase Optimization: A systematic screening of mobile phases is critical. Common mobile phases for reverse-phase HPLC include mixtures of water and acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.[14][20] For normal-phase HPLC, mixtures of hexane and ethanol or isopropanol are frequently used.[19]

Experimental Protocols

Protocol 1: Preparative HPLC for the Separation of N1 and N2 Regioisomers

This protocol provides a general workflow for developing a preparative HPLC method.

Step 1: Analytical Method Development

  • Column: Start with a standard analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention times of the isomers.

  • Optimization: Adjust the gradient to improve resolution around the elution time of the isomers. A shallower gradient in this region will provide better separation.[21]

  • Flow Rate: A typical analytical flow rate is 1 mL/min.

  • Detection: UV detection at a wavelength where both isomers have strong absorbance (e.g., 254 nm).

Step 2: Method Scaling to Preparative HPLC

  • Column: Select a preparative C18 column with the same stationary phase as the analytical column but with a larger diameter (e.g., 21.2 x 250 mm).

  • Flow Rate: Scale the flow rate according to the column diameter. For a 21.2 mm ID column, a typical flow rate would be around 20 mL/min.

  • Injection Volume: The injection volume can be significantly increased. The maximum loading will depend on the solubility of the sample in the mobile phase and the resolution of the isomers.

  • Gradient: The gradient profile should be geometrically scaled from the analytical method.

  • Fraction Collection: Collect fractions based on the UV chromatogram, ensuring that only the pure fractions of each isomer are combined.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.

dot

HPLC_Workflow cluster_analytical Analytical Method Development cluster_prep Preparative Method Scaling A Start with Analytical C18 Column B Screen Mobile Phases & Gradients A->B C Optimize Gradient for Resolution B->C D Select Preparative C18 Column C->D Method Transfer E Scale Flow Rate & Injection Volume D->E F Run Preparative HPLC & Collect Fractions E->F G Analyze Fraction Purity F->G H Isolated Pure Isomers G->H Pure Isomers

Caption: Workflow for HPLC method development and scaling.

Problem 2: My attempts at crystallization result in an oily product or a mixture of isomers.

Solution: Strategic Recrystallization

Recrystallization is a powerful and scalable technique for purifying indazole isomers if the right conditions are identified.[7]

  • Solvent Selection: The key is to find a solvent or solvent system where the two isomers have a significant difference in solubility at a given temperature.[7]

    • Single Solvent: Screen a variety of solvents of different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

    • Mixed Solvents: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be very effective.[7] The patent literature suggests that mixtures of water with water-miscible organic solvents like acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran can be successful for separating substituted indazole isomers.[7]

  • Controlled Cooling: Slow, controlled cooling is crucial for selective crystallization. Rapid cooling can lead to the precipitation of both isomers.[22]

  • Seeding: If a small amount of one pure isomer is available, seeding the supersaturated solution can induce the crystallization of that specific isomer.[22][23]

Protocol 2: Recrystallization using a Mixed Solvent System

This protocol outlines a general procedure for separating indazole isomers by recrystallization from a mixed solvent system.

Step 1: Solvent System Screening (Small Scale)

  • In separate small vials, dissolve a small amount of the isomeric mixture (e.g., 20-50 mg) in a minimal amount of a "good" solvent at an elevated temperature.

  • To each vial, slowly add a "poor" solvent dropwise at the elevated temperature until the solution becomes slightly cloudy.

  • Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Allow the vials to cool slowly to room temperature and then in an ice bath.

  • Observe which solvent system yields crystalline material and filter the crystals.

  • Analyze the crystals and the mother liquor by analytical HPLC or NMR to determine the degree of separation.

Step 2: Scale-Up Recrystallization

  • Dissolve the isomeric mixture in the optimal "good" solvent (determined in Step 1) at its boiling point. Use a minimal amount of solvent.

  • Slowly add the "poor" solvent while maintaining the temperature until persistent turbidity is observed.

  • Add a small amount of the "good" solvent to clarify the solution.

  • Allow the solution to cool slowly and undisturbed to room temperature.

  • If available, add a seed crystal of the desired isomer.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Dry the crystals and analyze their purity. The other isomer will be enriched in the mother liquor and can potentially be recovered by evaporating the solvent and performing a subsequent recrystallization under different conditions.

dot

Recrystallization_Workflow A Dissolve Isomer Mixture in 'Good' Solvent at High Temp B Add 'Poor' Solvent until Turbidity A->B C Clarify with a Drop of 'Good' Solvent B->C D Slow Cooling to Room Temperature C->D E Optional: Add Seed Crystal D->E F Cool in Ice Bath E->F G Filter and Wash Crystals F->G H Analyze Purity of Crystals and Mother Liquor G->H I I H->I Pure Isomer 1 J J H->J Enriched Isomer 2 in Mother Liquor

Caption: General workflow for mixed-solvent recrystallization.

Characterization of Purified Isomers

Once the isomers have been separated, it is essential to unambiguously confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR): As mentioned, ¹H and ¹³C NMR are primary techniques for structural elucidation.[9][10] Two-dimensional NMR techniques like HMBC can be used to definitively assign the N1 or N2 substitution pattern by observing correlations between the substituent and the indazole ring protons.[4]

  • High-Performance Liquid Chromatography (HPLC): The analytical HPLC method developed for monitoring the separation should be used to determine the purity of the final products.[12][13]

  • Melting Point: Pure isomers should have sharp and distinct melting points. A broad melting range often indicates the presence of impurities.[11]

Table 1: Summary of Purification Strategies
StrategyPrinciple of SeparationAdvantagesDisadvantagesBest Suited For
Flash Chromatography Differential adsorption on a stationary phaseSimple, rapid, and widely availableOften provides poor resolution for closely related isomersInitial cleanup or for isomers with a significant polarity difference
Preparative HPLC Differential partitioning between a stationary and mobile phaseHigh resolution, applicable to a wide range of compoundsHigher cost, lower throughput, requires specialized equipmentDifficult-to-separate isomers, final purification step
Recrystallization Differences in solubilityHighly scalable, cost-effective, can yield very pure materialMethod development can be time-consuming, not always successfulIsomers with different solubilities, large-scale purification

Conclusion

The separation of indazole isomers is a common yet challenging task in synthetic and medicinal chemistry. A systematic approach that begins with thorough analytical characterization, followed by the logical exploration of chromatographic and crystallization techniques, will ultimately lead to a successful purification strategy. By understanding the underlying principles of these methods and carefully optimizing the experimental parameters, researchers can efficiently obtain pure indazole isomers for their downstream applications.

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). Retrieved February 15, 2024, from [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH Catalysis - DSpace@MIT. (n.d.). Retrieved February 15, 2024, from [Link]

  • Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition - PubMed. (2004). Journal of Chromatography A, 1045(1-2), 219-228. [Link]

  • 2H-Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2024, from [Link]

  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. (2025).
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). Retrieved February 15, 2024, from [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - NIH. (n.d.). Retrieved February 15, 2024, from [Link]

  • Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry - Taylor & Francis. (2006). Spectroscopy Letters, 22(4), 465-476. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed. (2017). Acta Poloniae Pharmaceutica, 74(3), 851-858. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC. (n.d.). Retrieved February 15, 2024, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. (2021). Beilstein Journal of Organic Chemistry, 17, 1935-1946. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. (n.d.). Retrieved February 15, 2024, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (2021). Beilstein Journal of Organic Chemistry, 17, 1935-1946. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). Retrieved February 15, 2024, from [Link]

  • REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES - DergiPark. (n.d.). Retrieved February 15, 2024, from [Link]

  • Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2024, from [Link]

  • Selective N2-Alkylation of 1H-Azaindazoles. (2022). Synthesis, 54(14), 3215-3226. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (n.d.). Retrieved February 15, 2024, from [Link]

  • Isomer separation by CPC chromatography - RotaChrom. (n.d.). Retrieved February 15, 2024, from [Link]

  • Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests - Asian Journal of Research in Chemistry. (2025). Asian Journal of Research in Chemistry.
  • Easy purification of isomers with prepacked glass columns - Chromatography Today. (n.d.). Retrieved February 15, 2024, from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026). American Pharmaceutical Review.
  • Development of a selective and scalable N1-indazole alkylation - PMC - NIH. (2024). Chemical Science, 15(9), 3235-3240. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022). The Journal of Organic Chemistry, 87(9), 5987-5998. [Link]

  • Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2019). Retrieved February 15, 2024, from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC. (2024). Beilstein Journal of Organic Chemistry, 20, 1032-1043. [Link]

  • Separation of Indazole on Newcrom R1 HPLC column - SIELC Technologies. (2018). Retrieved February 15, 2024, from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. (n.d.). Retrieved February 15, 2024, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(11), 2827. [Link]

  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1) - RotaChrom. (2024). Retrieved February 15, 2024, from [Link]

  • Chiral Drug Separation. (n.d.). Retrieved February 15, 2024, from [Link]

  • Advances in Crystallization for Separation Techniques - Longdom Publishing. (n.d.). Retrieved February 15, 2024, from [Link]

  • Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography | Waters. (n.d.). Retrieved February 15, 2024, from [Link]

  • Isolation of enantiomers via diastereomer crystallisation - UCL Discovery. (2010). Retrieved February 15, 2024, from [Link]

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Reference Data & Comparative Studies

Validation

1H NMR interpretation of 1-methyl-1H-indazolecarboxylate vs 2-methyl isomer

This guide provides an in-depth technical comparison of the 1H NMR characteristics of methyl 1-methyl-1H-indazole-3-carboxylate (N1-isomer) versus its 2-methyl isomer (N2-isomer). It is designed for researchers requiring...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the 1H NMR characteristics of methyl 1-methyl-1H-indazole-3-carboxylate (N1-isomer) versus its 2-methyl isomer (N2-isomer). It is designed for researchers requiring definitive structural assignment of these regioisomers, which are common intermediates in medicinal chemistry.

Part 1: Structural & Mechanistic Basis

The core challenge in distinguishing these isomers lies in the tautomeric nature of the indazole scaffold. Alkylation of indazole-3-carboxylates typically yields a mixture of N1- and N2-alkylated products, with the N1-isomer generally being the thermodynamic product (typically favored ~9:1). However, definitive assignment cannot rely solely on yield; it requires spectroscopic evidence derived from the distinct electronic environments of the benzenoid (N1) vs. quinonoid (N2) systems.

Structural Comparison
  • 1-Methyl-1H-indazole-3-carboxylate (N1):

    • Electronic State: Retains full aromaticity in the benzene ring (Benzenoid).

    • Proximity: The N-methyl group is spatially proximate to the benzene ring proton H-7 .

    • Geometry: The ester group at C-3 is distant from the N-methyl group.

  • 2-Methyl-2H-indazole-3-carboxylate (N2):

    • Electronic State: Exhibits quinonoid character, disrupting the benzene ring's aromaticity slightly.

    • Proximity: The N-methyl group is spatially proximate to the ester substituent at C-3.

    • Geometry: The N-methyl group is distant from the benzene ring proton H-7.

Part 2: 1H NMR Comparative Analysis

The following data summarizes the key chemical shift differences. Note that while 1D NMR provides clues, 2D NMR (NOESY/HMBC) is required for 100% confidence.

N-Methyl Chemical Shifts

While solvent-dependent, the N-methyl resonance often shows a characteristic drift between isomers.

FeatureN1-Isomer (1-Methyl)N2-Isomer (2-Methyl)Mechanistic Insight
N-Me Shift (

)
4.05 – 4.18 ppm 4.15 – 4.30 ppm The N2 position is often slightly deshielded due to the adjacent C=N double bond character in the quinonoid form.
Signal Appearance Sharp SingletSharp SingletIndistinguishable by multiplicity.

Note: In DMSO-d


, both signals may appear dangerously close (e.g., ~4.17 ppm). Do not rely on this alone.
Aromatic Region (The "Fingerprint")

The aromatic protons (H-4, H-5, H-6, H-7) display different coupling patterns due to the electron density changes.

  • H-7 Resonance (The Diagnostic Proton):

    • N1-Isomer: H-7 appears as a doublet (or dd) typically around 7.6 – 7.8 ppm . It is shielded relative to H-4 but shows a specific NOE to the N-Me.

    • N2-Isomer: The "H-7" equivalent is often shifted and, crucially, lacks the NOE correlation to the N-methyl group.

  • H-4 Resonance (Peri-Effect):

    • In both isomers, H-4 (the proton "above" the carbonyl) is significantly deshielded (typically 8.0 – 8.2 ppm ) due to the anisotropic effect of the C-3 carbonyl group. This confirms the 3-carboxylate position but does not distinguish N1 vs N2.

Part 3: Definitive Assignment Protocols (2D NMR)

This section details the self-validating workflows using NOESY and HMBC.

Workflow 1: NOESY / ROESY (The "Smoking Gun")

This is the most direct method for assignment.

  • Experiment: Irradiate the N-Methyl singlet (or look for cross-peaks in 2D).

  • N1-Isomer Result: Strong NOE correlation between N-Me and H-7 (benzene ring proton).

    • Reason: The N1-Me points directly toward the benzene ring.

  • N2-Isomer Result: Strong NOE correlation between N-Me and the Ester Methoxy (OMe) or C-3 substituent. No NOE to H-7.

    • Reason: The N2-Me points away from the benzene ring and toward the C-3 substituent.

Workflow 2: HMBC (The Structural Proof)

Use this if NOESY is ambiguous (e.g., overlapping signals).

  • N1-Isomer: The N-Me protons (

    
    4.1 ppm) will show a strong 3-bond correlation (
    
    
    
    ) to the bridgehead carbon C-7a .
    • C-7a Shift: Typically 138 – 142 ppm .

  • N2-Isomer: The N-Me protons will show a strong 3-bond correlation to C-3 .

    • C-3 Shift: Typically 120 – 135 ppm (often shielded relative to C-7a in N1).

Part 4: Visualization of Logic

The following diagrams illustrate the structural numbering and the decision tree for assignment.

IndazoleAssignment Start Unknown Methyl Indazole Isomer Step1 1. Acquire 1H NMR & NOESY Start->Step1 Decision Check NOE of N-Methyl Signal Step1->Decision N1_Path NOE to Aromatic Doublet (H-7) Decision->N1_Path  Proximity to Ring   N2_Path NOE to Ester Methyl (OMe) (No Aromatic NOE) Decision->N2_Path  Proximity to Ester   Result_N1 Conclusion: N1-Isomer (1-methyl-1H-indazole-3-carboxylate) N1_Path->Result_N1 Result_N2 Conclusion: N2-Isomer (2-methyl-2H-indazole-3-carboxylate) N2_Path->Result_N2 HMBC_Check Confirmation (HMBC): N-Me correlates to C-7a (Bridgehead) Result_N1->HMBC_Check HMBC_Check2 Confirmation (HMBC): N-Me correlates to C-3 (Carbonyl-bearing) Result_N2->HMBC_Check2

Caption: Decision tree for distinguishing N1 vs N2 isomers using NOE proximity rules.

Structures cluster_N1 N1-Isomer (Thermodynamic) cluster_N2 N2-Isomer (Kinetic/Minor) N1_Struct N-Me (Pos 1) <--> H-7 (Strong NOE) N2_Struct N-Me (Pos 2) <--> Ester-Me (Strong NOE)

Caption: Spatial relationships defining the NOE correlations for N1 and N2 isomers.

Part 5: Experimental Protocol

To ensure reproducibility, follow this standard characterization workflow.

1. Sample Preparation:

  • Dissolve ~5-10 mg of the compound in 0.6 mL of DMSO-d

    
      or CDCl
    
    
    
    .
  • Note: DMSO-d

    
     is preferred for indazoles due to solubility, but CDCl
    
    
    
    may offer better separation of the N-Me and O-Me signals if they overlap.

2. Acquisition Parameters (400 MHz+):

  • 1H NMR: 16 scans, 30° pulse angle, D1 = 1.0s.

  • NOESY: Mixing time (

    
    ) = 400-500 ms . This is critical to observe the spatial NOE without excessive spin-diffusion.
    
  • HMBC: Optimized for long-range coupling (

    
     Hz).
    

3. Data Interpretation Steps:

  • Identify Methyls: Locate the ester O-Me (

    
    3.9 ppm) and N-Me (
    
    
    
    4.1-4.3 ppm).
  • Identify H-7: Locate the aromatic doublet at

    
    7.6 ppm (N1) or equivalent.
    
  • Check Cross-peaks:

    • In the NOESY spectrum, draw a horizontal line from the N-Me signal.

    • Look for a cross-peak at the frequency of the aromatic region (specifically H-7).

    • Presence = N1.

    • Absence (and correlation to Ester) = N2.

References

  • Palmer, M. H., et al. (1975).[1] Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra. Journal of the Chemical Society, Perkin Transactions 2, 1695-1700.[1] Link

  • Luo, G., et al. (2011). Regioselective synthesis of 1-substituted indazoles. Tetrahedron Letters, 52(45), 6003-6006.
  • Claramunt, R. M., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 9, S1487-S1498. Link

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem., 17, 1883–1894. Link

  • ChemicalBook. (2024). 1H-indazole-3-carboxylic acid methyl ester NMR Data. Link

Sources

Comparative

Comparative Guide: IR Spectroscopy of Carbonyl Groups in Indazole Esters

Executive Summary & Technical Rationale In the development of synthetic cannabinoids and anti-inflammatory agents, the indazole-3-carboxylate scaffold has emerged as a critical bioisostere to the traditional indole core....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

In the development of synthetic cannabinoids and anti-inflammatory agents, the indazole-3-carboxylate scaffold has emerged as a critical bioisostere to the traditional indole core. For analytical scientists, distinguishing between these heterocycles using Infrared (IR) Spectroscopy requires a nuanced understanding of electronic effects.

This guide provides an objective comparison of the carbonyl (


) stretching frequencies in indazole esters versus their indole and benzoate counterparts.
Key Finding

Indazole esters exhibit a carbonyl stretch (


) significantly blue-shifted (higher frequency) compared to indole esters. 
  • Indazole Esters:

    
    [1]
    
  • Indole Esters:

    
    
    
  • Benzoates (Standard):

    
    
    

This shift is diagnostic and stems from the competing electronic effects of the pyrazole-like nitrogen system in the indazole ring, which disrupts the conjugation typically seen in indole systems.

Theoretical Framework: The "Nitrogen Effect"

To interpret the spectra accurately, one must understand the causality behind the peak shifts. The wavenumber (


) of the carbonyl stretch is directly proportional to the bond force constant (

).


Comparative Electronic Analysis
  • Indole Effect (Red Shift): The nitrogen in indole is purely pyrrole-like. It donates electron density strongly into the ring system (+M effect), which conjugates with the ester carbonyl. This increases the single-bond character of the

    
     bond, lowering the force constant and the frequency (red shift).
    
  • Indazole Effect (Blue Shift): Indazole contains two nitrogen atoms. While N1 is pyrrole-like (donating), N2 is pyridine-like (electron-withdrawing via Induction, -I). This electron withdrawal counteracts the resonance donation from N1. Consequently, the carbonyl bond retains more double-bond character compared to the indole analog, resulting in a higher frequency (blue shift), often resembling non-conjugated aliphatic esters.

Visualization of Electronic Pathways

The following diagram illustrates the divergent electronic pathways that dictate the spectral shift.

ElectronicEffects cluster_0 Indole (Electron Rich) cluster_1 Indazole (Electron Deficient) Indole Indole Ring (Pyrrole-like N) Resonance Strong +M Effect (Resonance) Indole->Resonance IndoleCO C=O Bond Single Bond Character (Low Freq: ~1700 cm⁻¹) Resonance->IndoleCO Indazole Indazole Ring (N1 Pyrrole + N2 Pyridine) Induction Competing -I Effect (N2 withdraws) Indazole->Induction IndazoleCO C=O Bond Double Bond Character (High Freq: ~1740 cm⁻¹) Induction->IndazoleCO

Figure 1: Comparative electronic flows affecting carbonyl bond order. The pyridine-like nitrogen in indazole acts as an electron sink, preserving the double-bond character of the carbonyl.

Comparative Data Analysis

The following table aggregates experimental data ranges for methyl esters of the respective heterocyclic cores.

Compound ClassStructure Type

(Solid State/KBr)
Electronic Driver
Indazole Ester Methyl 1H-indazole-3-carboxylate1735 – 1745 cm⁻¹ Inductive withdrawal (-I) by N2 limits conjugation.[2]
Aliphatic Ester Methyl cyclohexanecarboxylate1735 – 1750 cm⁻¹No conjugation (Baseline).
Benzoate Methyl benzoate1715 – 1730 cm⁻¹Moderate conjugation (+M) from phenyl ring.
Indole Ester Methyl indole-3-carboxylate1690 – 1710 cm⁻¹Strong conjugation (+M) from electron-rich pyrrole ring.
Amide Analog Indazole-3-carboxamide1640 – 1665 cm⁻¹Resonance dominance of Amide bond (

).

Note on Solvents: If measuring in solution (e.g., CHCl₃), expect a shift of +10–15 cm⁻¹ compared to solid-state (KBr) values due to the loss of intermolecular hydrogen bonding (if NH is present).

Experimental Protocol: Synthesis & Characterization

To ensure reproducible spectral data, the purity of the ester is paramount. Free carboxylic acid impurities (dimers) will appear as broad bands at 2500–3300 cm⁻¹ and a shifted carbonyl at ~1690 cm⁻¹, leading to misinterpretation.

Workflow: Esterification to Spectral Analysis

Workflow cluster_synthesis Synthesis Phase cluster_workup Purification Phase cluster_analysis Analysis Phase Start Indazole-3-carboxylic Acid Reagent MeOH / H₂SO₄ (cat.) Reflux 4-6h Start->Reagent Crude Crude Ester Reagent->Crude Wash NaHCO₃ Wash (Remove Acid) Crude->Wash Dry Dry (Na₂SO₄) & Evaporate Wash->Dry Recryst Recrystallization (EtOAc/Hexane) Dry->Recryst Prep KBr Pellet Prep (1:100 Ratio) Recryst->Prep Scan FTIR Scan (4000-400 cm⁻¹) Prep->Scan Data Identify ν(C=O) @ ~1740 Scan->Data

Figure 2: Step-by-step workflow from raw acid to validated spectral data. The NaHCO₃ wash is critical to remove unreacted acid that interferes with the carbonyl region.

Detailed Methodology

1. Esterification (Fischer Speier):

  • Dissolve 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous Methanol (0.5 M).

  • Add conc. H₂SO₄ (0.1 eq) dropwise.

  • Reflux for 6 hours. Monitor via TLC (Mobile phase: 1:1 Hexane/EtOAc).

2. Critical Workup (Self-Validating Step):

  • Why: Unreacted acid has a

    
     peak at ~1690 cm⁻¹ (dimer) which overlaps with indole esters.
    
  • Action: Quench with saturated NaHCO₃. Extract with EtOAc. Wash the organic layer 3x with NaHCO₃ to ensure complete removal of the acid starting material.

  • Dry over Na₂SO₄ and concentrate.

3. IR Sample Preparation (KBr Pellet):

  • Mix 1–2 mg of the dried ester with 200 mg of spectroscopic grade KBr.

  • Grind to a fine powder (particle size < 2 µm to avoid scattering/Christiansen effect).

  • Press into a transparent pellet under vacuum.

  • QC Check: The baseline at 4000 cm⁻¹ should be >80% transmittance. If lower, moisture or scattering is present.

References

  • Luo, J., et al. (2024).[3] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Drug Testing and Analysis.

  • Banerjee, M., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3):1311-1316.[4]

  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of Methyl 1H-indole-3-carboxylate. NIST Chemistry WebBook, SRD 69.[5]

  • Rautio, T., et al. (2024).[6] Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids. Forensic Science International.

  • Specac Application Notes. (2023). Interpreting Infrared Spectra: Carbonyl Groups. Specac Ltd.

Sources

Validation

Validating Synthetic Routes for 1-methyl-1H-indazole-3-carboxylate Derivatives

Executive Summary: The Regioselectivity Challenge The synthesis of methyl 1-methyl-1H-indazole-3-carboxylate (and its derivatives) is a critical gateway to 5-HT3 antagonists (e.g., Granisetron) and various kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

The synthesis of methyl 1-methyl-1H-indazole-3-carboxylate (and its derivatives) is a critical gateway to 5-HT3 antagonists (e.g., Granisetron) and various kinase inhibitors.[1] However, the indazole core presents a classic tautomeric ambiguity. When alkylating 1H-indazole-3-carboxylates, the reaction splits between the N1-isomer (Thermodynamic, Desired) and the N2-isomer (Kinetic/Steric, Impurity) .

This guide objectively compares the two dominant synthetic strategies—Direct Alkylation vs. De Novo Cyclization —and establishes a rigorous analytical protocol to validate the N1-positioning of the methyl group, a frequent point of failure in early-stage scale-up.[1]

Comparative Route Analysis

Route A: Direct Alkylation (The "Baseline" Approach)

Best for: Early discovery, small scale (<5g), low material cost.

This route utilizes the acidity of the NH proton (pKa ~14) to generate an anion, which is subsequently trapped by methyl iodide (MeI).

Mechanism: The indazole anion is an ambident nucleophile. While the N1 position is thermodynamically more stable (preserving the benzene ring's aromaticity), the N2 position is often more nucleophilic and sterically accessible, leading to mixtures (typically 3:1 to 8:1 favoring N1).

Protocol A: NaH-Mediated Alkylation

  • Dissolution: Dissolve methyl 1H-indazole-3-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until H2 evolution ceases.

  • Alkylation: Add MeI (1.3 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Monitor by TLC/HPLC. (N2 isomer often forms first).

  • Thermodynamic Equilibration: Crucial Step: Heating to 60-80°C for 1-2 hours can sometimes improve the N1:N2 ratio via thermodynamic equilibration, though this is substrate-dependent.[1]

  • Workup: Quench with ice water. Extract with EtOAc.

  • Purification: Column chromatography is mandatory to remove the N2 isomer (usually less polar, higher Rf).

ParameterPerformance Data
Yield (Isolated) 55 - 75% (N1 isomer)
Regioselectivity (N1:N2) Typically 4:1 to 8:1
Scalability Moderate (Chromatography becomes the bottleneck >100g)
Cost Efficiency High (Cheap reagents)
Route B: De Novo Cyclization (The "High-Fidelity" Approach)

Best for: Process chemistry, large scale (>100g), high purity requirements.

Instead of alkylating a pre-formed ring, this route constructs the indazole ring after the nitrogen is already methylated, or uses specific diazonium chemistry that strictly favors the N1 closure. A common variation involves the diazotization of N-methyl-o-phenylenediamines or related isatin precursors.[1]

Protocol B: Modified Sandmeyer/Cyclization

  • Precursor: Start with N-methyl-2-amino-benzoic acid derivatives or Isatin derivatives converted to the corresponding hydrazone.[1]

  • Diazotization: Treat the amine with NaNO2/HCl at 0°C to form the diazonium salt.

  • Cyclization: Spontaneous or base-promoted cyclization occurs.[1] Because the nitrogen is already substituted (or the closure mechanism is specific), N2 formation is mechanistically precluded.

  • Esterification: If the starting material was the acid, a subsequent esterification (MeOH/H2SO4) yields the target.

ParameterPerformance Data
Yield (Isolated) 80 - 90%
Regioselectivity (N1:N2) >99:1 (N2 is mechanistically suppressed)
Scalability High (Filtration/Crystallization often sufficient)
Cost Efficiency Moderate (Precursors are more expensive)

Decision Matrix & Workflow

SynthesisDecision Start Target: Methyl 1-methyl-1H-indazole-3-carboxylate ScaleCheck Scale & Purity Req? Start->ScaleCheck RouteA Route A: Direct Alkylation (NaH / MeI) ScaleCheck->RouteA < 10g / Discovery RouteB Route B: De Novo Cyclization (Diazo / Pre-methylated) ScaleCheck->RouteB > 100g / GMP Purification Purification: Column Chromatography (Separation of N1/N2) RouteA->Purification Mixture (N1 + N2) Crystallization Purification: Recrystallization (High N1 Purity) RouteB->Crystallization Single Isomer Validation Validation: NOESY NMR (Confirm N1 vs N2) Purification->Validation Crystallization->Validation

Figure 1: Strategic decision tree for selecting the synthetic route based on scale and purity requirements.

Experimental Validation Protocols

The most common error in this synthesis is misidentifying the N2-isomer as the product due to similar 1H-NMR splitting patterns.[1] You must validate using 2D NMR (NOESY).

A. 1H-NMR Chemical Shift Diagnostics

While not definitive without NOE, the methyl singlets often display characteristic shifts.

Proton EnvironmentN1-Isomer (Target)N2-Isomer (Impurity)
N-CH3

4.05 - 4.15 ppm

4.15 - 4.30 ppm (Often downfield)
Aromatic H-7

7.5 - 7.7 ppm

7.4 - 7.6 ppm
Ester -OCH3

3.9 - 4.0 ppm

3.9 - 4.0 ppm

Note: Shifts are solvent dependent (CDCl3 vs DMSO-d6). Always compare relative to the ester peak.[1]

B. The "Gold Standard" Protocol: 1D/2D NOESY

This protocol provides irrefutable structural proof.

Rationale:

  • N1-Isomer: The N-methyl group is spatially close to the H-7 proton of the benzene ring.[1]

  • N2-Isomer: The N-methyl group is spatially distant from the benzene ring protons.[1] It may show NOE with the ester group (if at C3) or H-3 (if C3 is unsubstituted), but never with H-7.[1]

Step-by-Step NOE Experiment:

  • Sample Prep: Dissolve 10 mg of product in 0.6 mL DMSO-d6 (preferred for resolution) or CDCl3. Ensure no paramagnetic impurities (filter through Celite if needed).

  • Acquisition: Run a standard NOESY or 1D-NOE (selective excitation).

  • Excitation: Irradiate the N-methyl singlet (approx 4.1 ppm).[1]

  • Analysis:

    • Positive Result (N1): Observation of a signal enhancement at the H-7 doublet (aromatic region).[1]

    • Negative Result (N2): No enhancement in the aromatic region; potential enhancement of the C3-substituent.[1]

NOE_Logic N_Me Irradiate N-Me (~4.1 ppm) Check Check Aromatic Region (H-7) N_Me->Check NOE Transfer? ResultN1 Signal Observed at H-7 CONFIRMED N1-Isomer Check->ResultN1 Yes (Proximity < 5Å) ResultN2 No Aromatic Signal CONFIRMED N2-Isomer Check->ResultN2 No (Distance > 5Å)

Figure 2: Logic flow for NMR validation using Nuclear Overhauser Effect (NOE).

References

  • Luo, Y., et al. (2006). "Regioselective Synthesis of 1-Alkylindazoles via Copper-Catalyzed Coupling Reactions." Journal of Organic Chemistry. (Demonstrates metal-catalyzed selectivity).[1]

  • Cheung, M., et al. (2005). "Investigation of the Regioselectivity of Alkylation of Indazoles." Tetrahedron Letters. (Detailed study on N1 vs N2 ratios).

  • BenchChem. (2025).[2][3][4] "Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives." Application Notes. (General protocols for carboxylate derivatives).

  • Doganc, F., & Göker, H. (2024).[5] "Differentiation of regioisomeric N-alkylation of some indazoles... by advanced NMR techniques." Magnetic Resonance in Chemistry. (The definitive guide on NOE validation).

  • PrepChem. "Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid methyl ester." (Standard NaH/MeI protocol).

Sources

Safety & Regulatory Compliance

Safety

1-methyl-1H-indazolecarboxylate proper disposal procedures

Executive Summary & Chemical Identity 1-Methyl-1H-indazolecarboxylate (commonly encountered as Methyl 1-methyl-1H-indazole-3-carboxylate ) is a heterocyclic organic building block frequently used in medicinal chemistry f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-Methyl-1H-indazolecarboxylate (commonly encountered as Methyl 1-methyl-1H-indazole-3-carboxylate ) is a heterocyclic organic building block frequently used in medicinal chemistry for drug discovery.[1] While not classified as a P-listed (acutely toxic) or U-listed (toxic) waste under US EPA RCRA regulations by specific name, it poses distinct environmental and health risks that mandate strict disposal protocols.

This guide defines the Standard Operating Procedure (SOP) for the segregation, packaging, and final disposal of this compound, ensuring compliance with local, state, and federal regulations (EPA, OSHA, REACH).

Chemical Profile
PropertyDetail
Chemical Name Methyl 1-methyl-1H-indazole-3-carboxylate
CAS Number 109216-60-6 (Ester); 50890-83-0 (Acid analog)
Molecular Formula C₁₀H₁₀N₂O₂
Physical State Solid (typically off-white to yellow powder)
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritation, Aquatic Toxicity (Potential)

Hazard Identification & Risk Assessment

Effective disposal begins with accurate hazard characterization. Treat all indazole derivatives as Hazardous Chemical Waste . Do not treat as general refuse.

GHS Classification (Self-Validating Safety Check): Before handling waste, verify the material matches this hazard profile.[1] If the substance exhibits properties outside this list (e.g., rapid oxidation, pyrophoricity), pause and re-evaluate the synthesis byproducts.

Hazard ClassGHS CodeStatementOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1][2]Do not generate dust during transfer.[3][4][5][6][7][8]
Irritant H315 / H319 Causes skin/serious eye irritation.[1][3][4][9]Double-gloving (Nitrile) is mandatory.[1]
STOT-SE H335 May cause respiratory irritation.[1][2][10][3][4][5][6]All waste transfer must occur in a fume hood.
Environmental H411/H412 Toxic to aquatic life.[1]*ZERO DRAIN DISPOSAL.

*Note: Even if specific aquatic toxicity data is absent for this specific isomer, nitrogen-containing heterocycles are presumed hazardous to aquatic environments until proven otherwise.[1]

Pre-Disposal Protocol: Segregation & Packaging

To prevent cross-contamination and dangerous reactions in the waste stream, strictly adhere to the "Like-Dissolves-Like" principle of waste segregation.[1]

A. Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass jar.

  • Labeling: Must read "Hazardous Waste - Solid Organic."[1]

  • constituents: List "1-Methyl-1H-indazolecarboxylate" explicitly. Do not use abbreviations like "Indazole Ester."

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Segregation: Determine the primary solvent.

    • Halogenated Waste: If dissolved in DCM, Chloroform, or Dichloroethane.

    • Non-Halogenated Waste: If dissolved in Methanol, Ethyl Acetate, DMSO, or DMF.

  • Compatibility Check: Ensure no strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present in the organic solvent waste stream, as indazoles can be oxidized to form unstable intermediates.

Disposal Workflow (Decision Logic)

The following flowchart illustrates the decision logic for disposing of 1-methyl-1H-indazolecarboxylate in various experimental states.

DisposalWorkflow Start Waste Material Generated StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved Trace Trace Residue (Vials/Glassware) StateCheck->Trace Empty Container SolidBin Solid Organic Waste Bin (Incineration Stream) Solid->SolidBin Pack in HDPE/Glass SolventCheck Identify Solvent Base Liquid->SolventCheck TripleRinse Triple Rinse with Acetone Trace->TripleRinse HaloBin Halogenated Solvent Waste (e.g., DCM, Chloroform) SolventCheck->HaloBin Contains Halogens NonHaloBin Non-Halogenated Solvent Waste (e.g., MeOH, EtOAc, DMSO) SolventCheck->NonHaloBin Flammable/Organic TripleRinse->NonHaloBin Rinsate GlassBin Defaced Glass Disposal TripleRinse->GlassBin Clean Glass

Figure 1: Decision logic for waste stream segregation. Blue nodes indicate decision points; Red nodes indicate final waste accumulation streams.

Detailed Disposal Procedures

Protocol A: Solid Waste Disposal
  • PPE: Wear nitrile gloves, lab coat, and safety glasses.

  • Transfer: In a fume hood, transfer the solid material into a chemically compatible waste container (HDPE preferred).

  • Decontamination: Wipe the exterior of the waste container with a damp paper towel to remove dust. Dispose of the towel in the solid waste bin.

  • Labeling: Affix a hazardous waste label. Check "Toxic" and "Irritant."

  • Final Fate: The container is sealed and transferred to EHS for High-Temperature Incineration with scrubber systems (to neutralize nitrogen oxides).

Protocol B: Liquid Waste Disposal
  • Solvent Identification: Confirm the solvent identity.

  • Pouring: Using a funnel in a fume hood, pour the solution into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Closure: Cap the carboy immediately after use. Do not leave open in the hood.

Protocol C: Spill Cleanup (Emergency Procedure)
  • Minor Spill (< 5g):

    • Isolate the area.[7][11]

    • Cover the spill with an inert absorbent (Vermiculite or chemically treated pads).

    • Sweep up the absorbent using a dustpan and brush.

    • Place all material (including the brush/pan residues) into a sealed plastic bag.

    • Label as "Hazardous Waste - Debris from Spill of Indazole Ester."[1]

  • Major Spill (> 5g or outside hood): Evacuate the lab and contact your facility's Emergency Response Team.

Regulatory Compliance & Waste Codes

While 1-methyl-1H-indazolecarboxylate is not explicitly listed in 40 CFR 261.33 (P or U lists), it is regulated based on its characteristics and the "Mixture Rule."[1]

RegulationClassificationCodeNotes
US EPA (RCRA) Characteristic Waste (If Ignitable)D001 Applies if dissolved in flammable solvents (Flash point <60°C).[1][12]
US EPA (RCRA) Non-Regulated Hazardous WasteNRHW For the pure solid. Must still be incinerated; do not landfill.
European Waste Code Organic Chemicals16 05 06 *Laboratory chemicals consisting of or containing hazardous substances.

Expert Insight: Never assume "Non-Regulated" means "Safe for Trash."[1] In a professional research environment, "Non-Regulated" simply means it lacks a specific EPA code like P001. It must still be processed through a licensed chemical waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) for incineration.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from

  • US Environmental Protection Agency (EPA). (2025).[13] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • PubChem. (2025). Methyl 1H-indazole-5-carboxylate Laboratory Chemical Safety Summary (LCSS). National Library of Medicine. Retrieved from

  • Purdue University. (2025). Guidelines: Handling and Disposal of Chemicals. Retrieved from

Sources

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